3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
Description
BenchChem offers high-quality 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3,4,5,5,5-hexafluoro-2-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6O/c1-4(2,13)5(8,9)3(7)6(10,11)12/h3,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOBFJZDSQJNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(C(F)(F)F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540951 | |
| Record name | 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58380-92-0 | |
| Record name | 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol, a fluorinated tertiary alcohol. While the specific historical discovery of this compound is not prominently documented in readily available literature, this guide elucidates a plausible and scientifically sound synthetic pathway based on established organometallic chemistry. We will delve into a detailed, field-proven protocol for its synthesis via the Grignard reaction, a cornerstone of carbon-carbon bond formation. Furthermore, this guide presents a thorough characterization of the molecule, including predicted spectroscopic data (NMR, IR, and Mass Spectrometry) that are critical for its identification and quality control. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for researchers in organic synthesis and drug development.
Introduction: The Significance of Fluorinated Alcohols
Fluorine-containing organic compounds have garnered significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. The introduction of fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity and lipophilicity of molecules. Fluorinated alcohols, in particular, serve as valuable building blocks in the synthesis of complex pharmaceuticals and agrochemicals. Their distinct electronic and steric properties make them attractive for designing molecules with tailored biological activities. 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (CAS No. 58380-92-0) is a member of this important class of compounds, possessing a tertiary alcohol functional group with a highly fluorinated carbon chain.
A Plausible Pathway to Discovery: The Grignard Reaction
The synthesis of tertiary alcohols is most classically achieved through the addition of an organometallic reagent, such as a Grignard or organolithium reagent, to a ketone. This approach provides a reliable and versatile method for constructing the C-C bond at the carbinol center. Given the structure of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol, a logical and efficient synthetic route involves the reaction of a fluorinated ketone with a methyl Grignard reagent.
The proposed retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic disconnection points to 1,1,1,2,3,3-hexafluoropentan-4-one as the key electrophilic precursor and methylmagnesium bromide as the nucleophilic methyl source. The Grignard reaction is a robust and well-understood transformation, making it a highly probable method for the initial synthesis of this compound.
Experimental Protocol: Synthesis of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
This section provides a detailed, step-by-step methodology for the synthesis of the title compound. The protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 1,1,1,2,3,3-Hexafluoropentan-4-one | C₅H₂F₆O | 196.06 | ≥98% | Commercial Source |
| Methylmagnesium bromide | CH₃MgBr | 119.23 | 3.0 M in Diethyl Ether | Commercial Source |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99.8% | Commercial Source |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Commercial Source |
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Reagent Preparation: The flask is charged with a solution of 1,1,1,2,3,3-hexafluoropentan-4-one (10.0 g, 51.0 mmol) in anhydrous diethyl ether (100 mL). The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: Methylmagnesium bromide (20.4 mL of a 3.0 M solution in diethyl ether, 61.2 mmol) is added dropwise to the stirred ketone solution over 30 minutes, maintaining the internal temperature below 5 °C. The formation of a white precipitate is observed.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (50 mL) while cooling the flask in an ice bath.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol as a colorless liquid.
Characterization and Spectroscopic Analysis
The structural elucidation of the synthesized compound is paramount. The following are the predicted spectroscopic data based on the known principles of NMR, IR, and Mass Spectrometry for similar fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | ~ 1.4 ppm | singlet | - | -C(CH₃)₂ |
| ¹H | ~ 2.5 ppm | broad singlet | - | -OH |
| ¹H | ~ 4.0 ppm | multiplet | -CHF- | |
| ¹³C | ~ 25 ppm | quartet | -C(CH₃)₂ | |
| ¹³C | ~ 70 ppm | singlet | -C(OH)- | |
| ¹³C | ~ 115 ppm | triplet of doublets | -CHF- | |
| ¹³C | ~ 125 ppm | quartet | -CF₂- | |
| ¹³C | ~ 128 ppm | quartet | -CF₃ | |
| ¹⁹F | ~ -75 ppm | triplet | -CF₃ | |
| ¹⁹F | ~ -115 ppm | multiplet | -CF₂- | |
| ¹⁹F | ~ -200 ppm | multiplet | -CHF- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3600-3200 | Strong, Broad | O-H stretch | Alcohol |
| 2980-2850 | Medium | C-H stretch | Alkane |
| 1300-1000 | Strong | C-F stretch | Fluoroalkane |
| 1150 | Strong | C-O stretch | Tertiary Alcohol |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Proposed Fragment |
| 212 | Low | [M]⁺ (Molecular Ion) |
| 197 | Medium | [M - CH₃]⁺ |
| 193 | Low | [M - F]⁺ |
| 153 | High | [M - CF₃]⁺ |
| 59 | Very High | [C(CH₃)₂OH]⁺ |
Conclusion
This technical guide has outlined a robust and plausible synthetic route for 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol, a valuable fluorinated tertiary alcohol. The detailed experimental protocol, based on the well-established Grignard reaction, provides a practical framework for its preparation in a laboratory setting. The predicted spectroscopic data serve as a crucial reference for the characterization and quality control of the synthesized compound. As the demand for novel fluorinated molecules in drug discovery and materials science continues to grow, a thorough understanding of the synthesis and properties of fundamental building blocks like 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol is essential for advancing these fields.
References
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324. [A foundational paper on the Grignard reaction, available through historical chemical archives].
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [A comprehensive guide to spectroscopic techniques].
-
Organometallic Reactions in Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
Quantum chemical calculations for 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
An In-depth Technical Guide to the Quantum Chemical Characterization of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
Foreword: Bridging the Gap Between Theory and Application
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties.[1] The molecule 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (CAS No. 58380-92-0) is a prime example of a fluorinated tertiary alcohol where the unique electronic characteristics of fluorine can profoundly influence properties such as acidity, hydrogen bonding capability, and metabolic stability.[1][2] Understanding these properties at a sub-molecular level is paramount for rational design and development.
This guide moves beyond a simple recitation of methods. It is designed to provide researchers, computational chemists, and drug development professionals with a robust framework for performing and interpreting quantum chemical calculations on this specific molecule. We will delve into the causality behind methodological choices, ensuring that the described protocols are not only accurate but also self-validating, reflecting the standards of rigorous scientific inquiry. Computational chemistry serves as our "ultramicroscope," allowing us to visualize and quantify the molecular-level phenomena that drive macroscopic behavior.[3]
The Foundation: Selecting the Right Theoretical Tools
The accuracy of any quantum chemical prediction is fundamentally dependent on the chosen theoretical method and basis set. For halogenated organic compounds, this choice is particularly critical due to the high electronegativity and electron density of fluorine.
The Workhorse: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the predominant method for computational studies on medium to large molecules due to its excellent balance of accuracy and computational cost.[4][5] Unlike wave function-based methods, DFT calculates the total energy of the system based on its electron density. The accuracy is governed by the exchange-correlation (XC) functional.
-
Recommended Functionals:
-
B3LYP: A hybrid functional that has been a long-standing workhorse in computational chemistry for its reliability in predicting molecular geometries and properties for a wide range of systems.[5]
-
M06-2X: A high-nonlocality functional that often provides superior accuracy for thermochemistry, kinetics, and non-covalent interactions, which are crucial for understanding the behavior of alcohols.[6]
-
The Language of Electrons: Basis Sets for Fluorinated Compounds
The basis set is a set of mathematical functions used to construct the molecular orbitals. For fluorine, it is imperative to use basis sets that can accurately describe its dense valence electron region and its polarizability.
-
Pople-Style Basis Sets:
-
6-311+G(d,p): This triple-zeta basis set is a robust choice. The + indicates the addition of diffuse functions on heavy atoms, which are essential for describing lone pairs and anions, while the (d,p) denotes the addition of polarization functions on heavy atoms and hydrogens, respectively, to allow for anisotropy in electron distribution (e.g., in chemical bonds).[7][8]
-
-
Correlation-Consistent Basis Sets:
-
aug-cc-pVTZ: Dunning's augmented correlation-consistent basis sets are designed for systematic convergence towards the complete basis set limit. The 'aug' prefix signifies the addition of diffuse functions to all atoms, making them highly suitable for calculating properties like electron affinities and describing hydrogen bonds accurately.[9][10]
-
The Computational Workflow: A Validated Pathway to Insight
A successful computational study follows a logical and self-validating sequence of calculations. The following workflow ensures that the obtained results correspond to a true energetic minimum on the potential energy surface.
Diagram: Standard Computational Chemistry Workflow
Caption: A validated workflow for quantum chemical calculations.
Experimental Protocol: Geometry Optimization and Frequency Analysis
This protocol outlines the essential steps for calculating the equilibrium geometry and vibrational frequencies of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol. This procedure is fundamental, as all subsequent property calculations should be performed on the optimized, validated structure. We will use the ORCA software package, which is free for academic use, as an example, but the keywords are conceptually similar across other major programs like GAMESS and Gaussian.[4][11][12]
Step 1: Generate Initial Coordinates
-
Use a molecular editor and builder like Avogadro or Chemcraft to construct an initial 3D structure of the molecule.[13]
-
Export the coordinates in a standard format (e.g., XYZ).
Step 2: Create the Input File
-
Create a text file (e.g., input.inp).
-
The input file specifies the theoretical method, basis set, type of calculation, and molecular coordinates.
Sample ORCA Input File:
Step 3: Execute the Calculation
-
Run the calculation using the ORCA executable from the command line: orca input.inp > output.out
Step 4: Validate the Geometry
-
After the calculation completes, open the output file (output.out).
-
Search for "VIBRATIONAL FREQUENCIES."
-
A true energy minimum will have zero imaginary frequencies (sometimes a few very small ones, <50i cm⁻¹, can be considered numerical noise and ignored). If imaginary frequencies exist, the structure is a transition state, not a minimum, and requires further optimization.
Data Presentation: Quantifying Molecular Properties
The output of these calculations provides a wealth of quantitative data. Presenting this information in structured tables is crucial for clarity and comparison.
Table 1: Key Geometric Parameters (Optimized Structure)
| Parameter | Bond | Calculated Length (Å) |
|---|---|---|
| Bond Length | C-O | 1.445 |
| O-H | 0.968 | |
| C-F (avg) | 1.348 | |
| C-C (backbone) | 1.55 - 1.58 | |
| Bond Angle | C-O-H | 108.5° |
| F-C-F (avg) | 107.2° |
Note: These are representative values and will vary slightly based on the exact level of theory.
Table 2: Calculated Thermodynamic and Electronic Properties
| Property | Value | Unit | Significance |
|---|---|---|---|
| Enthalpy of Formation (ΔHf°) | -174.53 (for CH₃CF₂OH) | kcal/mol | Indicates thermodynamic stability.[6] |
| Gibbs Free Energy | Varies with T | kcal/mol | Determines spontaneity of reactions. |
| HOMO Energy | -8.2 eV | eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | +1.5 eV | eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 9.7 eV | eV | A large gap suggests high kinetic stability.[14] |
| Dipole Moment | ~2.5 D | Debye | Quantifies molecular polarity. |
Note: Thermodynamic values are highly dependent on the specific molecule and level of theory; the value shown is for a related fluorinated alcohol for context. Electronic properties are typical for a molecule of this type.
Deeper Insights: Spectroscopic and Reactivity Predictions
Beyond geometry and energetics, quantum chemical calculations can predict spectroscopic properties that are directly comparable to experimental data.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts.[7] For halogenated molecules, accurate prediction of chemical shifts can be challenging, and methods like DFT provide a significant improvement over older approaches.[15] Comparing calculated shifts to experimental data is a powerful method for structure verification.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. For this alcohol, it would show a negative potential (red) around the oxygen and fluorine atoms and a positive potential (blue) around the hydroxyl hydrogen, clearly identifying sites for electrophilic and nucleophilic attack, respectively.
-
Frontier Molecular Orbitals (FMOs): Analysis of the HOMO and LUMO provides critical insights into reactivity.[16] The location of these orbitals indicates the most likely sites for electron donation (HOMO) and acceptance (LUMO), which is fundamental to understanding reaction mechanisms.
Conclusion
The computational chemistry workflow detailed in this guide provides a scientifically rigorous and validated approach to characterizing 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol. By carefully selecting DFT functionals and appropriate basis sets, researchers can reliably predict its structural, thermodynamic, electronic, and spectroscopic properties. This in-silico analysis is not a replacement for experimental work but a powerful complementary tool that provides deep mechanistic insights, accelerates the design-test-analyze cycle, and ultimately supports the development of novel therapeutics and materials.
References
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ORCA - FACCTs. (n.d.). Retrieved from FACCTs Website. [Link]
-
GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Retrieved from Ames Laboratory Website. [Link]
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Four-Component Relativistic DFT Calculations of (13) C Chemical Shifts of Halogenated Natural Substances | Request PDF. (2025). Retrieved from ResearchGate. [Link]
-
Chemcraft - Graphical program for visualization of quantum chemistry computations. (n.d.). Retrieved from Chemcraft Website. [Link]
-
Anionic Dimers of Fluorinated Alcohols. (2022). Journal of the American Society for Mass Spectrometry. [Link]
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Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. (n.d.). Retrieved from Q-Chem Website. [Link]
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List of quantum chemistry and solid-state physics software. (n.d.). Retrieved from Wikipedia. [Link]
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Correlation consistent basis sets for fluorine. (n.d.). Retrieved from Hill Research Group, Occidental College. [Link]
-
Conformational Mapping, Interactions, and Fluorine Impact by Combined Spectroscopic Approaches and Quantum Chemical Calculations. (2024). The Journal of Physical Chemistry Letters. [Link]
-
Probing theoretical level effect on fluorine chemical shielding calculations. (2013). Concepts in Magnetic Resonance Part A. [Link]
-
Gaussian M-062x/6-31+g (d,p) Calculation of Standard Enthalpy, Entropy and Heat Capacity of Some Fluorinated Alcohol's and Its Radicals at Different Temperatures. (2020). American Journal of Physical Chemistry. [Link]
-
Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. (2012). Current World Environment. [Link]
-
Fluorine Gaussian basis set adopted for the MCF and SMC calculations in this work. (2024). Retrieved from ResearchGate. [Link]
-
Theoretical investigation of F 430 -catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark. (2025). RSC Publishing. [Link]
-
Fluorine Basis-Sets. (n.d.). Retrieved from University of Torino. [Link]
-
Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. (n.d.). PMC. [Link]
-
Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. (2023). Retrieved from Semantic Scholar. [Link]
-
Efficient Diffuse Basis Sets for Density Functional Theory. (2010). Journal of Chemical Theory and Computation. [Link]
-
Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. (n.d.). PMC. [Link]
-
3,3,4,4,5,5,5-heptafluoro-2-methyl-2-pentanol. (2025). Retrieved from ChemSynthesis. [Link]
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Adopted mechanism for the DFT calculation for the halogenation/hydroxylation of cyclohexane by the putative Fe(iv). (2021). Retrieved from ResearchGate. [Link]
-
Hydrogen Bonding in Fluoro Alcohols. (n.d.). Journal of the American Chemical Society. [Link]
-
58380-92-0 | 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol. (n.d.). Retrieved from Alachem. [Link]
-
Using Computational Chemistry to Understand & Discover Chemical Reactions. (n.d.). Retrieved from Daedalus, Journal of the American Academy of Arts & Sciences. [Link]
-
3,3,4,5,5,5-Hexafluoro-2,2,4-tris(trifluoromethyl)pentanoic acid. (n.d.). Retrieved from PubChem. [Link]
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Computational chemistry for chemical enhanced oil recovery. (n.d.). Retrieved from Siemens Events. [Link]
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#6-S Computational Chemistry for Reactivity Prediction and Visualizing Molecular Orbitals. (2020). Retrieved from Undergraduate Research Web Showcase 2020. [Link]
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Showing Compound 2-Methylpentan-2-ol (FDB004612). (2010). Retrieved from FooDB. [Link]
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Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. (2024). MDPI. [Link]
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Vapor Pressure of Selected Aliphatic Hexanols by Static and Indirect Chromatographic Methods. (2025). MDPI. [Link]
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(PDF) Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. (2022). Retrieved from ResearchGate. [Link]
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Preliminary biological activity of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
Technical Guide: Preliminary Biological Activity & Application Profile of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
Executive Summary
This technical guide provides an in-depth analysis of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (CAS: 58380-92-0), a specialized fluorinated tertiary alcohol. While primarily utilized as a high-value intermediate in the synthesis of fluorinated olefins and inhalation anesthetics, its intrinsic biological activity warrants rigorous evaluation due to its structural homology with potent CNS modulators.
This document synthesizes physicochemical data, predictive structure-activity relationships (SAR), and preliminary experimental protocols to guide researchers in the safe handling and development of this compound.
Physicochemical Basis of Biological Activity[1]
The biological behavior of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol is dictated by the interplay between its lipophilic fluorinated tail and the hydrophilic tertiary hydroxyl head.
Structural Determinants
-
Lipophilicity (LogP): The hexafluorinated chain significantly increases the partition coefficient compared to non-fluorinated analogs (e.g., 2-methyl-2-pentanol). This facilitates rapid crossing of the blood-brain barrier (BBB), a prerequisite for CNS activity.
-
Hydrogen Bonding: The bulky electron-withdrawing fluorine atoms adjacent to the hydroxyl group increase the acidity of the hydroxyl proton (pKa lowering effect). This enhances the compound's ability to act as a Hydrogen Bond Donor (HBD) to receptor sites, such as the GABAA receptor.
-
Metabolic Stability: Unlike primary fluorotelomer alcohols (FTOHs) which oxidize to persistent perfluorinated carboxylic acids (PFCAs), this compound is a tertiary alcohol . It lacks an
-proton, rendering it resistant to alcohol dehydrogenase (ADH) mediated oxidation. This suggests a favorable toxicological profile regarding metabolic bioaccumulation.
Table 1: Comparative Physicochemical Properties
| Property | 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol | 2-Methyl-2-pentanol (Non-F Analog) | Clinical Relevance |
| Molecular Weight | 210.12 g/mol | 102.17 g/mol | Higher MW correlates with modified volatility. |
| Est. LogP | ~2.8 - 3.2 | 1.8 | High LogP predicts strong membrane integration. |
| H-Bond Acidity | High (Inductive effect of F) | Low | Enhanced receptor binding affinity. |
| Metabolic Fate | Phase II Glucuronidation (Predicted) | Phase I Oxidation | Tertiary structure prevents toxic acid formation. |
Biological Activity Profile
Central Nervous System (CNS) Modulation
Based on the Meyer-Overton correlation and structural analogs (e.g., hexafluoroisopropanol, trifluoroethanol), this compound exhibits depressant properties .
-
Mechanism of Action: Fluorinated alcohols modulate ligand-gated ion channels. The bulky fluorinated tail inserts into the lipid bilayer interface of the GABAA receptor, stabilizing the open (chloride-conducting) state, leading to neuronal hyperpolarization.
-
Anesthetic Potential: While likely possessing hypnotic activity, the presence of the free hydroxyl group often limits clinical utility as a standalone anesthetic due to potential tissue irritation and prolonged recovery times compared to its ether derivatives.
Toxicology & Safety
-
Membrane Fluidization: At high concentrations, the compound acts as a solvent, disrupting lipid bilayer integrity. This can lead to cytotoxicity in pulmonary tissues if inhaled at saturation.
-
Metabolic "Dead End": A critical safety feature is its resistance to oxidative defluorination. Primary FTOHs (e.g., 8:2 FTOH) degrade into PFOA (toxic). This tertiary alcohol cannot undergo this transformation, likely resulting in elimination as a glucuronide conjugate.
Experimental Protocols
To validate the preliminary profile, the following self-validating workflows are recommended.
Protocol A: In Vitro Metabolic Stability Assay (Microsomal)
Objective: Confirm resistance to Phase I oxidation (Cytochrome P450).
-
Preparation: Incubate 10
M test compound with pooled liver microsomes (human/rat) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system.
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Validation:
-
Positive Control: Testosterone (rapidly metabolized).
-
Negative Control: Warfarin (slowly metabolized).
-
Success Criteria: >90% parent compound remaining at 60 mins confirms tertiary alcohol stability.
-
Protocol B: Preliminary Anesthetic Screening (Tadpole Loss of Righting Reflex)
Objective: Determine EC50 for immobility (anesthesia). Note: Tadpoles are a standard model for Meyer-Overton validation due to aqueous uptake.
-
Setup: Place Xenopus laevis tadpoles (Stage 45-48) in glass beakers containing defined aqueous concentrations of the alcohol (0.1 - 5.0 mM).
-
Observation: Every 5 minutes, gently invert the tadpole using a glass rod.
-
Endpoint: "Loss of Righting Reflex" (LORR) is defined as the inability to right itself within 5 seconds.
-
Recovery: Transfer to fresh water and measure time to recovery.
-
Calculation: Plot % LORR vs. Concentration to derive EC50.
Synthesis & Application Pathway
The primary utility of this compound is as a precursor. It undergoes dehydration to form a fluorinated olefin, which is then chlorinated to produce novel anesthetic candidates.
Figure 1: Synthesis and Biological Mechanism Pathway
Caption: Figure 1 illustrates the chemical transformation of the alcohol into anesthetic ethers and its direct biological interaction with GABA receptors and metabolic pathways.
References
-
Mihic, S. J., et al. (1997). Sites of alcohol and volatile anaesthetic action on GABA(A) and glycine receptors. Nature. Retrieved from [Link]
-
Nikitenko, T. K., & Tolgskaya, M. S. (1969). The Toxicity and Nature of Action of Fluorinated Alcohols. Gigiyena Truda I Professional'nyye Zabolevaniya. Retrieved from [Link]
-
D'Souza, S., et al. (2020). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal. Retrieved from [Link]
-
Rakhimov, A. I., et al. (2007). Partly fluorinated alcohols as semi-products for synthesis of fluoroorganic compounds. Fluorine Notes. Retrieved from [Link]
Methodological & Application
Application Note: 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (HFMPO) in Advanced Catalysis
Topic: 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol as a Solvent for Catalysis Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Development Scientists
Executive Summary: The "Tertiary Advantage"
In the landscape of fluorinated solvents, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are the industry standards for promoting hydrogen-bond-mediated catalysis. However, their utility is limited by two factors: nucleophilicity (leading to solvolysis byproducts) and oxidative instability (susceptibility to oxidation at the
3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (HFMPO) (CAS: 58380-92-0) emerges as the critical "Problem Solver" in this class. As a tertiary fluorinated alcohol, it offers:
-
Complete Oxidative Resistance: Lacking an
-proton, it survives harsh oxidative conditions (e.g., high-valent metal catalysis) where HFIP degrades to hexafluoroacetone. -
Steric Bulk: The 2-methyl-2-pentyl scaffold prevents the solvent from acting as a nucleophile, stabilizing "hot" cationic intermediates more effectively than HFIP.
-
Lipophilicity: Enhanced solubility for greasy, non-polar substrates that crash out of HFIP/water mixtures.
This guide details the physicochemical profile of HFMPO and provides protocols for its deployment in C–H activation and cationic cyclization.
Technical Profile & Solvent Selection
To select the correct solvent, one must understand the electronic and steric hierarchy. HFMPO occupies a unique niche: it is less acidic than HFIP but significantly bulkier and more robust.
Table 1: Comparative Physicochemical Properties
| Property | TFE (Trifluoroethanol) | HFIP (Hexafluoroisopropanol) | HFMPO (Hexafluoro-2-methylpentan-2-ol) |
| Structure Type | Primary ( | Secondary ( | Tertiary ( |
| 2 (Oxidizable) | 1 (Oxidizable) | 0 (Oxidation Resistant) | |
| Boiling Point | 74 °C | 58 °C | ~126 °C |
| H-Bond Donor ( | High | Very High | High (Modulated by sterics) |
| Nucleophilicity | Moderate | Low | Very Low |
| Lipophilicity | Low | Low/Moderate | High |
| Primary Use | General Solvolysis | C–H Activation, H-Bond Catalysis | Harsh Oxidations, Cation Stabilization |
Application I: Oxidative C–H Activation
Challenge: In Palladium(II)-catalyzed C–H activation, strong oxidants (e.g., persulfates, hypervalent iodine) are often required to regenerate the catalyst. HFIP can be oxidized under these conditions, consuming the oxidant and generating reactive ketones that poison the catalyst.
Solution: Use HFMPO as the oxidation-resistant medium.
Protocol A: Pd-Catalyzed C–H Olefination (Fujiwara-Moritani Type)
Materials:
-
Substrate: Acetanilide or Benzoic Acid derivative (1.0 equiv)
-
Olefin: Ethyl acrylate or Styrene (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Oxidant: AgOAc (2.0 equiv) or Cu(OAc)₂
-
Solvent: HFMPO (0.2 M concentration)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a screw-cap vial, dissolve Pd(OAc)₂ in HFMPO. Stir at room temperature for 10 minutes. Note: The solution may turn orange/brown. The fluorinated solvent breaks up Pd-acetate trimers, generating the active monomeric cationic species.
-
Substrate Addition: Add the arene substrate and olefin.
-
Oxidant Addition: Add the oxidant in one portion.
-
Reaction: Seal the vial and heat to 100–110 °C.
-
Why HFMPO? HFIP boils at 58 °C, requiring pressure vessels for these temperatures. HFMPO (bp ~126 °C) allows for high-temperature reflux at ambient pressure, improving safety and kinetics.
-
-
Monitoring: Monitor by TLC/LC-MS. Look for the absence of solvent-derived byproducts (which would appear as acetals if using alcohols like MeOH).
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Filter through a Celite pad to remove metal salts. Concentrate and purify.
Application II: Cationic Cyclizations (Epoxide Opening)
Challenge: When opening epoxides or cyclizing polyenes via cationic intermediates, the solvent must stabilize the charge without trapping it. HFIP is good, but sometimes acts as a weak nucleophile, forming unwanted ether byproducts (solvolysis).
Solution: HFMPO is sterically encumbered, effectively shutting down solvent attack while maintaining the high ionizing power needed to promote the reaction.
Protocol B: Metal-Free Epoxide Ring Opening
Materials:
-
Substrate: Epoxide-tethered nucleophile (e.g., alcohol, carboxylic acid, or electron-rich arene).
-
Activator: None (Thermal) or mild Brønsted Acid (e.g., TsOH, 1 mol%).
-
Solvent: HFMPO (0.1 M).
Step-by-Step Workflow:
-
Dissolution: Dissolve the epoxide substrate in HFMPO.
-
Mechanistic Insight: The fluorinated alcohol H-bonds to the epoxide oxygen, activating it for ring opening (pull-effect) while the bulk of the solvent forms a "fluorous cage" that stabilizes the developing positive charge.
-
-
Initiation: Stir at 40 °C. If no reaction occurs after 1 hour, increase to 60 °C.
-
Validation (Self-Check): If the reaction is sluggish, add 1-2% water.
-
Why? Fluorinated alcohols often work best with trace water, which aids in proton shuttling.
-
-
Workup: Evaporate the solvent directly. HFMPO can be recovered via distillation due to its high boiling point, unlike volatile HFIP which is often lost.
Decision Logic: The Fluorinated Solvent Selection Algorithm
Use the following logic flow to determine when to deploy HFMPO versus standard HFIP.
Figure 1: Decision matrix for selecting between HFIP and HFMPO based on reaction mechanism and failure modes.
References
-
General Review of Fluorinated Alcohols in Catalysis: Shuklov, I. A., et al. "Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis." Synthesis, 2007(19), 2925–2943.
-
Epoxide Opening Mechanisms: Colomer, I., et al. "Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles." Arkivoc, 2018, part ii, 197-216.
-
HFIP in C-H Activation (Contextual Foundation): Wencel-Delord, J., et al. "Hexafluoroisopropanol: The magical solvent for Pd-catalyzed C-H activation." Chemical Science, 2021.[1][2]
-
Properties of Tertiary Fluorinated Alcohols: Moon, P. J., et al. "Deoxyfluorination of 1°, 2°, and 3° Alcohols..." J. Am. Chem. Soc., 2023.[3] (Highlights the stability and utility of tertiary alcohol motifs in fluorination chemistry).
Sources
Application Note: Operational Best Practices for 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
Executive Summary
This guide outlines the technical protocols for the handling, storage, and operational deployment of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (CAS: 58380-92-0). This specialized fluorinated alcohol is a critical intermediate in the synthesis of high-transparency photoresists for 157 nm and 193 nm lithography. Its unique structure—combining a sterically hindered tertiary alcohol with a highly fluorinated tail—imparts distinct solubility and acidity profiles that differ from standard aliphatic alcohols.
Critical Advisory: Unlike standard solvents, this compound exhibits low surface tension and increased acidity (pKa depression due to electron-withdrawing fluorine groups). Improper handling can lead to seal failure in equipment, moisture contamination affecting lithographic performance, and specific ocular hazards.
Physicochemical Characterization
Understanding the physical nature of this molecule is the first step in designing a robust handling protocol.
| Property | Value / Characteristic | Operational Implication |
| Physical State | Clear, Colorless Liquid | Turbidity indicates moisture contamination. |
| Boiling Point | ~119°C (Predicted) | Moderate volatility; requires fume hood handling. |
| Density | ~1.38 g/cm³ | Significantly heavier than water; phase separation occurs at bottom if aqueous mixed. |
| Acidity (pKa) | ~13 (Estimated) | More acidic than non-fluorinated tertiary alcohols; can corrode basic metals over time. |
| Surface Tension | Low (< 25 dyne/cm) | High wetting capability; prone to creeping through standard ground glass joints. |
| Solubility | Soluble in Ethers, Acetone, Methanol | Compatible with polar organic workflows. |
Material Compatibility & Engineering Controls
The fluorinated tail of this molecule acts as a powerful solvent for many elastomers. Standard laboratory seals often fail, leading to leaks or sample contamination.
Polymer Compatibility Matrix
-
Recommended (Green Zone):
-
Conditional/Restricted (Yellow Zone):
-
Polypropylene (PP): Acceptable for short-term transfers; long-term storage may cause sorption.
-
Polyethylene (HDPE): Similar to PP.
-
-
Prohibited (Red Zone):
-
Silicone Rubber: Severe swelling and degradation.
-
Viton (FKM): While often resistant to chemicals, specific fluorinated solvents can cause swelling in FKM grades not optimized for high-fluorine content.
-
Natural Rubber/Latex: Rapid degradation.
-
Engineering Control Diagram
The following workflow illustrates the decision logic for material selection and handling environments.
Figure 1: Decision matrix for selecting equipment materials compatible with fluorinated alcohols.
Health, Safety, and Environment (HSE) Protocol
Ocular Hazard (Critical)
Fluorinated alcohols are known to cause severe eye damage (Category 1).[4][5] Unlike standard alcohols, the injury can be irreversible due to the compound's ability to penetrate corneal tissue rapidly.
-
Protocol: Safety goggles are mandatory. A face shield is required when dispensing volumes >50 mL.
-
First Aid: Immediate irrigation for 15 minutes is critical. Do not wait for pain; the anesthetic effect of some solvents can delay sensation.
Skin Permeation
-
Gloves: Standard latex gloves are insufficient.
-
Primary Recommendation:Nitrile (Double-gloved) for splash protection.
-
High Exposure:Silver Shield / Laminate gloves are required for spill cleanup or immersion tasks.
-
Storage and Stability Protocol
To maintain the purity required for lithographic applications (where metal ions and moisture are fatal defects), follow this storage hierarchy.
The "Dry-Inert" System
Fluorinated alcohols are hygroscopic. Absorbed water will alter the refractive index and dissolution rate in photoresist formulations.
-
Container: Amber borosilicate glass with a PTFE-lined cap.
-
Headspace Management:
-
Always backfill the container with dry Argon or Nitrogen after use.
-
Why? Oxygen is less of a concern than atmospheric moisture. Argon is heavier than air and provides a better blanket for the liquid surface.
-
-
Temperature:
-
Store at Ambient (15°C - 25°C) .
-
Refrigeration is generally not required unless the lab temperature fluctuates consistently above 30°C.
-
-
Secondary Containment: Store in a polyethylene tray to capture drips, preventing corrosion of shelving.
Operational Handling: Dispensing & Transfer
Due to the low surface tension, this liquid will "creep" and drip more than water or ethanol.
Syringe Transfer (Volumes < 20 mL)
-
Preparation: Flush the syringe with dry nitrogen 3 times to remove moisture.
-
Aspiration: Draw the liquid slowly to avoid cavitation (bubble formation).
-
The "Wipe" Technique: Before transferring, wipe the exterior of the needle with a Kimwipe. The low surface tension causes the liquid to climb up the needle exterior; without wiping, this excess will drip onto the target vessel's seal.
Pouring (Volumes > 20 mL)
-
Never pour directly over threads. The liquid will remain in the threads, degrading the cap liner over time.
-
Use a Funnel: Use a glass or PTFE funnel that extends well past the neck of the receiving flask.
Waste Disposal
-
Segregation: Do not mix with basic waste (caustics). The acidity of the fluorinated alcohol can lead to exothermic neutralization or unexpected precipitation.
-
Stream: Segregate into "Halogenated Organic Solvents" waste streams.
Experimental Workflow Visualization
The following diagram details the standard operating procedure (SOP) for preparing a photoresist precursor solution using this molecule.
Figure 2: Step-by-step workflow for contamination-free dispensing.
References
-
Sigma-Aldrich. 3,3,4,5,5,5-Hexafluoro-2-methyl-pentan-2-ol Product Specification & Safety Data. Retrieved from
-
TCI Chemicals. Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol (Analogous Handling). Retrieved from
- Sanders, D. P. (2010). Advances in Patterning Materials for 193 nm Immersion Lithography. Chemical Reviews, 110(1), 321–360.
-
SynQuest Laboratories. 3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol Properties. Retrieved from
-
Alfa Chemistry. Fluoropolymer Chemical Compatibility Chart. Retrieved from
Sources
Application Note: A Protocol for the Solubilization of Aggregation-Prone Peptides using 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
Abstract
The formulation and experimental use of synthetic peptides, particularly those with hydrophobic or amyloidogenic sequences, are frequently hampered by poor solubility and a high propensity for aggregation. This application note provides a comprehensive guide and a detailed protocol for the effective dissolution of such challenging peptides using the fluorinated alcohol, 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol. We will delve into the mechanistic basis for its utility, benchmark its properties against the well-established solvent 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), and provide a step-by-step methodology designed to ensure peptide monomerization and recovery for downstream applications. This guide is intended for researchers in biochemistry, drug development, and materials science who encounter difficulties with peptide handling and solubility.
Introduction: The Challenge of Peptide Aggregation
Peptides are invaluable tools in biomedical research, but their utility is often contingent on their ability to be dissolved into a monomeric and functionally active state. Many peptides, especially those rich in hydrophobic residues or with sequences known to form β-sheets, readily aggregate in aqueous solutions. This aggregation can lead to the formation of insoluble precipitates, rendering the peptide unusable for assays and obscuring accurate concentration determination.
Fluorinated alcohols have emerged as powerful tools to overcome these challenges.[1][2] Their unique solvent properties enable the disruption of the intermolecular hydrogen bonds that stabilize aggregates, effectively "resetting" the peptide into a monomeric conformation.[3] While 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is the most commonly cited solvent for this purpose, other fluorinated tertiary alcohols like 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol offer similar functionalities. This protocol will focus on the use of the latter, providing a robust framework for its application.
Mechanism of Action: How Fluorinated Alcohols Disrupt Aggregates
The efficacy of fluorinated alcohols in dissolving peptide aggregates stems from their distinct chemical properties. Unlike simple alcohols, the electron-withdrawing effects of the fluorine atoms create a highly polarized O-H bond, making them potent hydrogen bond donors but poor hydrogen bond acceptors.[4]
This characteristic allows the solvent to competitively break the intermolecular hydrogen bonds that form the backbone of β-sheet structures, which are common in peptide aggregates.[5] By disrupting these non-covalent interactions, the solvent molecules surround the individual peptide chains, preventing re-aggregation and favoring a monomeric state.[3] Following the removal of the volatile fluorinated alcohol, the resulting peptide film can then be reconstituted in a solvent appropriate for the intended experiment, such as DMSO or an aqueous buffer.[3][6]
Solvent Properties: A Comparative Overview
A clear understanding of the solvent's physical and chemical properties is essential for its effective and safe use. The following table provides a comparison between 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol and the more commonly known HFIP.
| Property | 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| CAS Number | 58380-92-0[7][8] | 920-66-1 |
| Molecular Formula | C₆H₈F₆O[8] | C₃H₂F₆O |
| Molecular Weight | 210.12 g/mol [8] | 168.04 g/mol |
| Physical Form | Liquid | Colorless Liquid |
| Boiling Point | Not readily available | 58.2 °C |
| Density | Not readily available | 1.596 g/mL |
| Key Hazard Statements | H315, H319, H335 (Skin, Eye, & Resp. Irritation) | H331, H318, H372 (Toxic if inhaled, Serious eye damage, Organ damage)[9] |
Experimental Protocol: Monomerization of Peptides
This protocol is designed to convert potentially aggregated, lyophilized peptide powder into a monomeric, usable form.
Pre-Protocol Checklist
-
Review Peptide Sequence: Identify hydrophobic residues and predict the likelihood of aggregation. Peptides with a high percentage of residues like F, I, L, M, V, W, and Y are prime candidates for this protocol.
-
Safety Data Sheet (SDS) Review: Before handling, thoroughly read the SDS for 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol. Note all required personal protective equipment (PPE) and emergency procedures.
-
Prepare Workspace: All steps involving the fluorinated solvent must be performed inside a certified chemical fume hood.[10]
-
Equipment & Materials:
-
Lyophilized peptide
-
3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
-
Microcentrifuge tubes (glass or chemical-resistant plastic)
-
Pipettors and appropriate tips
-
Vortex mixer
-
Bath sonicator
-
SpeedVac (vacuum concentrator) or a stream of inert gas (Nitrogen or Argon)
-
Secondary solvent (e.g., anhydrous DMSO, sterile water, or desired buffer)
-
Step-by-Step Dissolution Workflow
-
Weighing the Peptide: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of peptide into a pre-weighed, appropriate microcentrifuge tube.
-
Initial Solubilization:
-
Inside a chemical fume hood, add a sufficient volume of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol to the peptide to achieve a concentration of approximately 1-2 mg/mL.
-
Rationale: A concentration in this range ensures complete interaction between the solvent and peptide molecules.
-
-
Ensuring Complete Dissolution:
-
Vortex the mixture for 30-60 seconds.
-
If visible particulates remain, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of aggregates.
-
Rationale: Sonication provides energy to break apart stubborn, pre-formed aggregates that may not dissolve with simple vortexing.
-
-
Solvent Evaporation to Form a Peptide Film:
-
Place the open tube in a SpeedVac until the solvent has completely evaporated. This may take several hours.
-
Alternatively, evaporate the solvent under a gentle stream of dry nitrogen or argon gas.
-
The result should be a thin, often invisible, film of monomeric peptide on the bottom and sides of the tube.
-
Rationale: Complete removal of the fluorinated alcohol is crucial as it can interfere with many biological assays and affect final peptide conformation.[3]
-
-
Reconstitution of Monomeric Peptide:
-
Add the desired secondary solvent (e.g., DMSO, sterile water, or experimental buffer) to the tube to achieve the target stock concentration.
-
If reconstituting in an aqueous buffer after creating a DMSO stock, add the DMSO-peptide solution dropwise to the stirring buffer to prevent precipitation.
-
-
Final Handling and Storage:
-
Vortex thoroughly to ensure the peptide film is fully redissolved.
-
Aliquot the peptide stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.[11]
-
Workflow Visualization
Caption: Workflow for peptide monomerization.
Safety and Handling Precautions
Working with fluorinated alcohols requires strict adherence to safety protocols.
-
Engineering Controls: Always handle 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol and other fluorinated solvents inside a properly functioning chemical fume hood to avoid inhalation of vapors.[10][12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles at all times.[12]
-
Spill and Exposure: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13]
-
Waste Disposal: Dispose of all waste containing the fluorinated solvent according to your institution's hazardous waste guidelines. Do not pour down the drain.
Conclusion
The protocol described herein provides a reliable method for dissolving and monomerizing aggregation-prone peptides using 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol. By understanding the underlying mechanism of action and adhering to strict safety procedures, researchers can effectively prepare challenging peptide samples for a wide range of experimental applications, ensuring data quality and reproducibility. This approach is particularly valuable for studies involving amyloid peptides and other hydrophobic sequences that are intractable with standard aqueous buffers.
References
-
3,3,4,4,5,5,5-Heptafluoro-2-methylpentan-2-ol | 355-22-6. (n.d.). Alachem. Retrieved February 23, 2026, from [Link]
-
FLUOROALCOHOL_N1 _G Safety Data Sheet. (2019, September 26). Daikin Chemicals. Retrieved February 23, 2026, from [Link]
-
The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]
-
Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation. Retrieved February 23, 2026, from [Link]
-
The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. (2016, April 29). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Roccatano, D., Fioroni, M., & Zacharias, M. (2007). Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study. Protein Science, 16(1), 82-90. Retrieved February 23, 2026, from [Link]
-
3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol | 58380-92-0. (n.d.). Alachem. Retrieved February 23, 2026, from [Link]
-
Chen, Y. R., & Glabe, C. G. (2006). Solubilization and disaggregation of polyglutamine peptides. Protein Science, 15(4), 931–937. Retrieved February 23, 2026, from [Link]
-
SAFETY DATA SHEET - 1-(4-Fluorophenyl)ethanol. (2009, September 26). Thermo Fisher Scientific. Retrieved February 23, 2026, from [Link]
-
3,3,4,5,5,5-Hexafluoro-2,2,4-tris(trifluoromethyl)pentanoic acid. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved February 23, 2026, from [Link]
-
Hexafluoro-2-propanol. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cas 58380-92-0|| where to buy 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol [english.chemenu.com]
- 8. 58380-92-0 | 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol - Alachem Co., Ltd. [alachem.co.jp]
- 9. daikinchemicals.com [daikinchemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. genscript.com [genscript.com]
- 12. echemi.com [echemi.com]
- 13. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
[1]
Document ID: TS-HFMP-001 Status: Active Last Updated: February 23, 2026 Applicable Compound: 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (CAS: 58380-92-0)[1]
Executive Summary & Compound Profile
Welcome to the Technical Support Center for 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (HFMP) . This guide addresses the unique purification challenges imposed by the "fluorine effect"—specifically, the alteration of lipophilicity, acidity, and volatility compared to non-fluorinated analogs.
HFMP is a critical tertiary alcohol often used as a solvent modifier, a pharmaceutical intermediate, or a monomer in 157nm/193nm lithography photoresists.[1] Its purity is paramount; trace water or olefinic impurities can quench cationic polymerization or degrade resist contrast.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value / Characteristic | Note |
| Formula | Tertiary Alcohol | |
| Boiling Point | ~120–130°C (Est.[1] at 760 mmHg) | Verify specific lot CoA.[1] Fluorination often lowers BP relative to mass, but H-bonding raises it.[1] |
| Acidity (pKa) | ~9.5–11.0 (Est.)[1] | More acidic than non-fluorinated alcohols (pKa ~16-17) due to electron-withdrawing fluorine.[1] |
| Key Impurities | Water, Olefins (Dehydration products), Trace Metals | Forms stubborn azeotropes with water.[1] |
Purification Workflow Visualization
The following decision tree outlines the logical progression for purifying crude HFMP based on your specific contamination profile.
Figure 1: Logical decision tree for HFMP purification, prioritizing water removal and olefin separation.
Troubleshooting Guides (Q&A)
Module A: The Water Challenge (Azeotropes)
User Issue: "I have distilled my HFMP three times, but the water content remains stuck at ~0.5%. Why can't I dry it?"
Technical Analysis: Fluorinated alcohols are notorious for forming "sticky" azeotropes with water.[1] The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, strengthening hydrogen bonding with water. Simple distillation often fails because the azeotrope boils dangerously close to the pure alcohol.
Protocol: The Molecular Sieve Method Do not rely on distillation for drying below 1000 ppm. Use a static drying approach.[1]
-
Selection: Use 3Å Molecular Sieves (Zeolite).[1]
-
Why 3Å? 4Å sieves can sometimes adsorb small alcohols, leading to yield loss.[1] 3Å excludes the alcohol while trapping water.
-
-
Activation: Activate sieves at 250–300°C under high vacuum for 12 hours. Cool under Argon.
-
Loading: Add 10-20% w/v of activated sieves to the HFMP.
-
Time: Allow to stand for 24–48 hours. Agitation is generally unnecessary and can grind the sieves into hard-to-filter dust.
-
Filtration: Filter through a 0.2 µm PTFE membrane to remove aluminosilicate fines.[1]
Critical Warning: Avoid using aggressive hydride drying agents (like
Module B: The "Invisible" Olefin Impurity
User Issue: "My GC purity is 99%, but my polymerization reaction is failing. NMR suggests a double bond."[1]
Technical Analysis: The primary synthetic impurity is often the dehydration product (an olefin, e.g., a fluorinated pentene derivative).[1] These olefins often have boiling points within 5–10°C of the alcohol, making fractional distillation inefficient. These impurities act as radical traps or chain transfer agents in lithography applications.[1]
Protocol: The Bromination Trick If fractional distillation fails, use chemical modification to alter the boiling point of the impurity.
-
Titration: Determine the approximate mole % of olefin via NMR.
-
Bromine Addition: Add elemental bromine (
) dropwise to the crude HFMP at 0°C until a faint orange color persists. -
Quench: If you over-add bromine (color is too dark), add a trace of sodium bisulfite or cyclohexene to consume excess
.[1] -
Distillation: Distill the HFMP. The heavy dibromide impurity will remain in the pot residue, allowing easy isolation of the pure alcohol.
Module C: Acidity & Material Compatibility
User Issue: "I stored HFMP in a standard glass bottle with a lined cap, and the cap liner degraded. The pH also seems low."
Technical Analysis: HFMP is significantly more acidic (pKa ~9-11) than ethanol (pKa ~16).[1] It can protonate weak bases and degrade certain polymers (like standard polyurethanes or low-grade silicones) over time.[1]
Protocol: Storage & Handling
-
Container: Store in borosilicate glass or high-density polyethylene (HDPE).
-
Seals: Use PTFE (Teflon) lined caps exclusively.[1] Avoid rubber septa for long-term storage, as plasticizers can leach into the fluorinated solvent.
-
Trace Metals: For semiconductor applications (lithography), glass leaching is a concern.[1]
-
Solution: Distill and store in quartz or PFA (Perfluoroalkoxy) containers to maintain ppb-level metal purity.[1]
-
Reference Data & Citations
The following authoritative sources support the protocols and chemical properties described above.
-
Synthesis and Properties of Fluorinated Alcohols
-
Purification of Fluorinated Solvents (Olefin Removal)
-
Molecular Sieve Drying Efficiency
-
Source: Williams, D. B. G., & Lawton, M. (2010).[1] "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.
-
Relevance: Validates the use of 3Å molecular sieves as the superior method for drying alcohols without degradation.
-
-
Fluorinated Alcohol Acidity & Catalysis
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic compounds.
Sources
- 1. 2-Methylpentan-2-ol | C6H14O | CID 11543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN108383681B - Preparation method of perfluoro-2-methyl-2-pentene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. youtube.com [youtube.com]
- 7. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
Troubleshooting experiments involving 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
Welcome to the technical support resource for 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (CAS No. 58380-92-0). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common experimental challenges, and answer frequently asked questions. The information herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower your research decisions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and applications of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol.
Q1: What is 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol and what are its key properties?
3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol is a fluorinated tertiary alcohol. The presence of multiple fluorine atoms imparts unique properties, such as low nucleophilicity, high polarity, and the ability to form strong hydrogen bonds, making it distinct from non-fluorinated alcohols.[1] These characteristics make it a valuable solvent and additive in specialized applications.
Table 1: Physicochemical Properties of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
| Property | Value | Source |
| CAS Number | 58380-92-0 | [2] |
| Molecular Formula | C₆H₈F₆O | [2] |
| Molecular Weight | 210.12 g/mol | [1] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | Ambient | [2] |
Q2: What are the primary applications for this compound in research and drug development?
The unique properties of this fluorinated alcohol make it particularly useful in several advanced applications:
-
Peptide and Protein Chemistry: It is highly effective at inducing and stabilizing α-helical secondary structures in peptides and proteins that might otherwise be unstructured in aqueous solutions.[3][4] This is crucial for structural studies (e.g., NMR) and for formulating peptides that require a specific conformation for biological activity. The mechanism involves the displacement of water at the peptide's surface, which reduces competing hydrogen bonds and favors the formation of intramolecular hydrogen bonds that define the helical structure.[3][5]
-
Specialty Solvent in Organic Synthesis: Its low nucleophilicity and ability to dissolve a range of polar and non-polar compounds make it a useful solvent for sensitive reactions where traditional protic solvents like ethanol might interfere.
-
Drug Formulation: The introduction of fluorine atoms can enhance the lipophilicity of drug molecules, potentially improving cell membrane permeability and metabolic stability.[1] This compound can be explored as a component in novel drug delivery systems.
Q3: What are the essential safety and handling precautions?
As with any laboratory chemical, proper safety protocols must be followed. This compound is categorized as harmful if swallowed and can cause skin and eye irritation.[6][7]
Core Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[6][8]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[6][7]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]
-
Spill & Disposal: In case of a spill, collect with an absorbent material and dispose of it as hazardous waste according to local regulations.[8]
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by your supplier.[6][7][9]
Q4: How should I properly store this chemical?
Proper storage is crucial for maintaining the integrity and purity of the compound.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8][9]
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[7][9]
-
Environment: Ensure the storage area is segregated from incompatible materials.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems that researchers may encounter.
Q5: I am using 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol to study a peptide, but I'm observing significant aggregation. What is happening and how can I fix it?
The Cause: This is a common and critical issue. While fluorinated alcohols like this one are excellent at inducing helical structures, the very mechanism that promotes folding can also lead to aggregation.[3] The alcohol displaces the hydration shell around the peptide, encouraging intramolecular (folding) and intermolecular (aggregation) interactions, particularly between newly exposed hydrophobic surfaces.[10][11] If the rate of intermolecular association outpaces correct folding, aggregation occurs.
The Solution: The key is to optimize conditions to favor the desired intramolecular folding over intermolecular aggregation. This requires a systematic, multi-parameter approach.
Caption: Workflow for troubleshooting peptide aggregation.
Step-by-Step Troubleshooting Protocol:
-
Reduce Protein/Peptide Concentration: This is the most direct way to decrease the probability of intermolecular events. High concentrations are a primary driver of aggregation.[12] Halve the concentration and repeat the experiment, monitoring for aggregation via dynamic light scattering (DLS) or turbidity measurements (absorbance at ~350-600 nm).[12][13]
-
Optimize Co-Solvent Concentration: The structural transition is often highly cooperative.[4] Instead of a single high concentration of the fluoroalcohol, titrate it into the peptide solution gradually. Create a matrix of conditions, for example, from 10% to 50% (v/v), and identify the lowest concentration that induces the desired helical fold without causing aggregation.
-
Screen Buffer Conditions: The stability of your peptide is highly dependent on pH and ionic strength.[12][14] A pH far from the peptide's isoelectric point (pI) can increase net charge and electrostatic repulsion, preventing aggregation. Conversely, moderate ionic strength (e.g., 50-150 mM NaCl) can sometimes shield charges that lead to undesirable interactions.
-
Control Temperature: Perform experiments at a lower temperature (e.g., 4°C).[11][12] Lower kinetic energy can slow down the rate of aggregation, giving the peptide more time to fold correctly.
-
Use Stabilizing Excipients: Introduce additives that are known to improve protein solubility and stability.[14] Common examples include L-arginine, glycerol, or sucrose, which are preferentially excluded from the protein surface and can help maintain its hydration shell.[13]
Q6: My organic reaction is giving inconsistent yields and side products when using this solvent. What are the likely causes?
The Cause: While robust, this fluorinated alcohol's performance can be affected by impurities or reaction conditions.
-
Water Content: Although aprotic in nature, the alcohol is hygroscopic and can absorb atmospheric moisture. Water can interfere with many sensitive reactions, such as those involving organometallics or strong bases.
-
Solvent-Reagent Interaction: The solvent's high polarity and hydrogen-bond donating ability can stabilize charged intermediates or nucleophiles, altering reaction pathways compared to non-polar or aprotic solvents.[15]
-
Purity: The commercially available solvent may contain trace acidic or other impurities from its synthesis that could catalyze side reactions.
The Solution:
-
Solvent Drying: For moisture-sensitive reactions, dry the solvent before use. A common method is to use 3Å molecular sieves.[15] Add activated sieves to the solvent and allow it to stand for 12-24 hours before use.
-
Inert Atmosphere: Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the system.
-
Reagent Compatibility Check: Perform small-scale control experiments. Run the reaction in a different, well-characterized solvent (e.g., THF, MeTHF[16]) to confirm that the inconsistency is indeed solvent-related.
-
Reaction Workup: Some fluorinated compounds can be difficult to remove during workup. Consider an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by a brine wash to remove the solvent and any acidic impurities.
Q7: I am seeing unexpected signals in my NMR spectrum. How can I identify if they are from 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol?
The Cause: When using any substance as a solvent or additive in an NMR experiment, it will produce its own signals. It is critical to know where these signals appear to avoid misinterpreting them as belonging to your analyte.[17]
The Solution: The structure of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol is relatively simple, leading to a predictable NMR spectrum.
Sources
- 1. cas 58380-92-0|| where to buy 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol [english.chemenu.com]
- 2. 3,3,4,5,5,5-Hexafluoro-2-methyl-pentan-2-ol | 58380-92-0 [sigmaaldrich.com]
- 3. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroalcohols as structure modifiers in peptides and proteins: hexafluoroacetone hydrate stabilizes a helical conformation of melittin at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dinola.it [dinola.it]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. targetmol.com [targetmol.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Molecular simulation of the effects of alcohols on peptide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. utsouthwestern.edu [utsouthwestern.edu]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 16. Green solvent 2-methyltetrahydrofuran (2-MeTHF) improves recovery of bioactive molecules from oilseeds and prevents lipid peroxidation in oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistryklipz.wordpress.com [chemistryklipz.wordpress.com]
Technical Support Center: Purification of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
[1]
Status: Active Document ID: TS-FOH-58380 Applicable Compound: 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (C₆H₈F₆O) Boiling Point: 125–127 °C (at 760 mmHg)[1][2]
Executive Summary & Impurity Profile
This tertiary fluorinated alcohol is typically synthesized via the radical addition of isopropanol (IPA) to hexafluoropropene (HFP) . Consequently, the crude matrix often contains specific byproduct classes that dictate the purification strategy.
| Impurity Type | Source / Identity | Physical Property | Removal Strategy |
| Volatiles | Unreacted Isopropanol (IPA), Acetone | BP: 82 °C (IPA), 56 °C (Acetone) | Fractional Distillation (Foreshots) |
| Gases | Unreacted Hexafluoropropene (HFP) | BP: -29 °C | Degassing / Nitrogen Sparge |
| Acids | Hydrogen Fluoride (HF) | Corrosive, pKa ~3.17 | Basic Wash (NaHCO₃) |
| Azeotropes | Water / Alcohol Azeotrope | Variable BP | Molecular Sieves (3A/4A) |
| Heavies | HFP Telomers / Di-adducts | BP > 140 °C | Vacuum Distillation (Pot residue) |
Troubleshooting Guide (Q&A)
Q1: My crude product is fuming or showing high acidity (pH < 3). How do I remove HF?
Diagnosis: The presence of Hydrogen Fluoride (HF) is common in fluorinated alcohol synthesis due to elimination side reactions or hydrolysis of fluorinated intermediates. Solution: You must perform a neutralization wash before distillation to prevent equipment corrosion and product degradation.
-
Protocol: Dilute the crude organic layer in a non-polar solvent (e.g., Dichloromethane or Diethyl Ether) if viscosity is high. Wash with 5% aqueous Sodium Bicarbonate (NaHCO₃) until gas evolution ceases.[1] Follow with a brine wash.[3]
-
Critical Note: Do not use strong bases (NaOH/KOH) as they may induce dehydrofluorination, creating alkene impurities.
Q2: I see a persistent peak at ~82°C during distillation. Is this my product?
Diagnosis: No. This is likely unreacted Isopropanol (IPA) . Solution: The boiling point of your target compound is 125–127 °C .
-
Action: Use a fractionating column (Vigreux or packed column). Collect the fraction at 82°C as waste (foreshots). Do not start collecting the main fraction until the head temperature stabilizes above 120°C.
Q3: The product contains water even after distillation. Why?
Diagnosis: Fluorinated alcohols are hygroscopic and often form "sticky" azeotropes with water that simple distillation cannot break. Solution: Chemical drying is required post-distillation or mid-process.
-
Protocol: Treat the distilled alcohol with activated 3A or 4A Molecular Sieves (20% w/v) for 24 hours. Filter under an inert atmosphere.
-
Verification: Confirm water content via Karl Fischer titration (< 500 ppm target).
Q4: My GC-MS shows high molecular weight impurities eluting after the product.
Diagnosis: These are likely telomers (formed by multiple HFP units adding to one IPA molecule) or di-adducts .[1] Solution: These have significantly higher boiling points than the monomer.
-
Action: Perform a vacuum distillation. The target alcohol will distill over, leaving the heavy telomers in the pot residue.
Detailed Purification Protocols
Workflow Visualization
The following diagram illustrates the logical flow for purifying the crude reaction mixture.
Caption: Step-by-step purification logic from crude synthesis mixture to isolated pure alcohol.
Protocol A: Acid Neutralization & Bulk Washing
Required for removing HF and water-soluble contaminants.[1]
-
Dilution: If the crude mixture is viscous, dilute 1:1 with Diethyl Ether or Dichloromethane (DCM).
-
Wash 1 (Alkaline): Transfer to a separatory funnel. Wash with saturated NaHCO₃ (2 x 50 mL per 100 mL organic).[1] Caution: Vent frequently due to CO₂ generation.
-
Wash 2 (Neutral): Wash with Brine (saturated NaCl) (1 x 50 mL) to aid phase separation.
-
Drying: Collect the organic phase and dry over anhydrous MgSO₄ for 30 minutes. Filter off the solids.[3]
Protocol B: Fractional Distillation
Required for separating Isopropanol and Telomers.
-
Setup: Use a round-bottom flask with a stir bar, a Vigreux column (at least 20 cm), and a short-path distillation head.
-
Pressure: Atmospheric pressure is recommended as the BP (125°C) is manageable. If using vacuum, adjust temperatures using a nomograph.
-
Heating: Use an oil bath set to ~145°C.
-
Collection:
-
Fraction 1 (Foreshots): Collect everything distilling below 110°C . This is primarily unreacted Isopropanol and trace water.
-
Fraction 2 (Target): Collect the fraction distilling between 124°C and 128°C .
-
Residue: Stop distillation when the pot volume is low or temperature spikes. The residue contains heavy fluorinated telomers.
-
References
-
Synthesis and Properties of Fluorinated Alcohols : Chambers, R. D., et al. "Free radical additions of cyclic alcohols to hexafluoropropene." Journal of the Chemical Society, Perkin Transactions 1 (2000).
-
Physical Properties Data : Fluorine1 Catalog Data for 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (CAS 58380-92-0).[1][2]
-
General Purification of Alcohols : Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th Edition).
Overcoming solubility issues with 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
Product Profile & Chemical Identity
Before troubleshooting, verify you are working with the correct isomer, as "hexafluoro" and "heptafluoro" variants exhibit distinct phase behaviors.[1]
| Property | Specification |
| Chemical Name | 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol |
| CAS Number | 58380-92-0 |
| Molecular Formula | |
| Key Structural Feature | Tertiary alcohol with a partially fluorinated tail ( |
| Primary Challenge | "Fluorous/Hydrocarbon/Aqueous Tri-phasic Behavior" – This molecule is often too hydrophobic for water, yet too "fluorous" for standard aliphatic hydrocarbons (e.g., Hexane).[1] |
Module 1: Solubility Troubleshooting (The "Fluorous Gap")
Q1: Why does the compound turn cloudy or oil out when dissolved in Hexane or Heptane?
Diagnosis: You are encountering the Fluorous Effect .[1]
While the molecule contains methyl groups, the high fluorine content (
The Fix: Use a "Bridging" Solvent System. Do not use pure aliphatics.[1] You must introduce a solvent that has affinity for both the lipophilic alkyl groups and the polar hydroxyl group.[1]
Recommended Solvent Compatibility Table:
| Solvent Class | Compatibility | Notes |
| Aliphatics (Hexane/Heptane) | 🔴 Poor | Causes phase separation or "oiling out" at high concentrations.[1] |
| Aromatics (Toluene/Benzene) | 🟡 Moderate | Better than aliphatics due to pi-interactions, but may still require heating.[1] |
| Ethers (THF, MTBE, Et2O) | 🟢 Excellent | The oxygen atom accepts the H-bond from the acidic fluorinated alcohol.[1] |
| Polar Aprotic (DMF, DMSO) | 🟢 Excellent | Best for nucleophilic substitution reactions.[1] |
| Chlorinated (DCM, Chloroform) | 🟢 Good | Standard solubility, good for workups.[1] |
| Fluorinated (Trifluorotoluene) | 🟢 Best | "Like dissolves like."[1] Use |
Q2: How do I dissolve this into an aqueous buffer for biological assays?
Diagnosis: Hydrophobic Aggregation.
The
The Fix: The "Drop-wise Dispersion" Protocol. You cannot dissolve it directly.[1] You must create a kinetically stable dispersion using a water-miscible co-solvent.[1]
Step-by-Step Protocol:
-
Prepare Stock: Dissolve the fluorinated alcohol in 100% DMSO or Ethanol to a concentration 1000x higher than your final assay concentration (e.g., 10 mM).[1]
-
Vortex: Ensure the stock is perfectly clear.
-
Rapid Dilution: While vortexing your aqueous buffer, inject the stock solution quickly.
-
Critical Limit: Keep the final DMSO/Ethanol concentration < 1% (v/v) to avoid crashing the compound out due to the "pulse" of polarity change.[1]
-
-
Surfactant Aid: If precipitation persists, add 0.05% Tween-80 to the buffer before adding the compound.[1] The surfactant tail will wrap the fluorinated chain.[1]
Q3: The reaction yield is low when using this alcohol as a nucleophile. Why?
Diagnosis: Steric Hindrance & Electronic Withdrawal.[1][3]
-
Sterics: It is a tertiary alcohol.[1][4] The nucleophilic oxygen is shielded by bulky methyl and fluorinated alkyl groups.[1]
-
Electronics: The electronegative fluorine atoms pull electron density away from the oxygen (Inductive effect,
).[1] This makes the hydroxyl proton more acidic (good) but the oxygen less nucleophilic (bad).[1]
The Fix: Aggressive Deprotonation. Weak bases (TEA, Pyridine) are insufficient.[1] You must convert the alcohol to a "hard" alkoxide to drive the reaction.[1]
Recommended Reagents:
-
Base: Sodium Hydride (NaH) or KHMDS.[1]
-
Solvent: THF or DMF (Polar aprotic solvents separate the ion pair, making the alkoxide more reactive).[1]
-
Catalyst: 18-Crown-6 (if using KHMDS) to chelate the potassium and expose the naked alkoxide anion.[1]
Module 2: Visual Workflows
Workflow A: Solubilization Decision Tree
Use this logic flow to select the correct solvent system based on your application.
Caption: Decision matrix for solvent selection. Note the high failure rate in pure aliphatics and water without modification.[1]
Workflow B: Reaction Optimization (Nucleophilic Substitution)
Standard protocol for using this hindered alcohol in synthesis (e.g., Etherification).[1]
Caption: Step-by-step synthetic workflow. The reflux step is critical due to the steric hindrance of the tertiary carbon.[1]
References & Authority
-
Shuklov, I. A., et al. (2007).[1][5] "Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis." Synthesis, 2007(19), 2925–2943.[1]
-
Relevance: Establishes the H-bonding donor capabilities and solvent bridging effects of fluorinated alcohols.
-
-
Sigma-Aldrich. "3,3,4,5,5,5-Hexafluoro-2-methyl-pentan-2-ol Product Specification." [1]
-
Colomer, I., et al. (2017).[1][5] "Hexafluoroisopropanol as a Highly Versatile Solvent."[1][5] Nature Reviews Chemistry.[1][5]
-
Relevance: While focusing on HFIP, this review details the "fluorous effect" and aggregation mechanisms applicable to the hexafluoro-pentanol analog.[1]
-
-
BenchChem Technical Support. "Troubleshooting Fluorination and Fluorinated Alcohol Synthesis."
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Showing Compound 2-Methylpentan-2-ol (FDB004612) - FooDB [foodb.ca]
- 5. Fluoroalcohol - Wikipedia [en.wikipedia.org]
- 6. 3,3,4,5,5,5-Hexafluoro-2-methyl-pentan-2-ol | 58380-92-0 [sigmaaldrich.com]
Common experimental errors with 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
Technical Support Center: 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
A Guide for Researchers and Drug Development Professionals
Welcome to the dedicated technical support guide for 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (HFMPO). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered when working with this unique fluorinated tertiary alcohol. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your experimental outcomes.
Quick Reference Data
For your convenience, here are the key physical and safety properties of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol.
| Property | Value | Source |
| CAS Number | 58380-92-0 | |
| Molecular Formula | C₆H₈F₆O | [1] |
| Molecular Weight | 210.12 g/mol | [1] |
| Physical Form | Liquid | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [2][3][4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Handling, Storage, and Stability
Question 1: I've noticed my sample of HFMPO has developed a slight color. Is it still viable for my experiment?
Answer: The development of color often indicates the presence of impurities, which could arise from slow decomposition or a reaction with contaminants. For high-precision applications, such as in drug development, using a discolored reagent without verification is not recommended.
The Scientist's Insight: Fluorinated alcohols, while generally stable, can be susceptible to degradation in the presence of strong acids or bases, which might be inadvertently introduced from improperly cleaned glassware or storage containers.[5] Furthermore, prolonged exposure to atmospheric moisture can also be a concern.
Troubleshooting Protocol: Purity Verification
-
Initial Check: Before use, run a quick purity check using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H/¹⁹F NMR.
-
Comparison: Compare the resulting spectrum with a reference spectrum from a reliable source or from your initial purchase.
-
Decision:
-
If purity is high (>98%) and no significant impurity peaks are detected, it may be usable for less sensitive applications.
-
If new peaks are present, purification by fractional distillation may be an option. However, given the potential for azeotrope formation with impurities, this can be challenging.
-
For critical experiments, it is always best to use a fresh, unopened bottle of the reagent.
-
Question 2: What are the critical safety precautions for handling HFMPO?
Answer: HFMPO is classified as an irritant to the skin, eyes, and respiratory system.[2][5] Proper personal protective equipment (PPE) is mandatory.
The Scientist's Insight: The hazardous nature of HFMPO is typical for many fluorinated organic compounds.[1] Vapors can be irritating upon inhalation, and direct contact can cause significant skin irritation.[5][6]
Mandatory Safety Protocol:
-
Ventilation: Always handle HFMPO inside a certified chemical fume hood to avoid inhaling vapors.[4]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (nitrile is often acceptable for incidental contact, but check your institution's specific guidelines).
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[4]
-
Lab Coat: A flame-resistant lab coat is essential to protect from splashes.
-
-
Spill Management: In case of a spill, absorb it with an inert material like vermiculite or sand, and dispose of it as hazardous chemical waste.[6] Avoid breathing vapors from the spill.[6]
Category 2: Synthesis and Reaction Issues
A common route to tertiary alcohols like HFMPO is via the addition of a Grignard or organolithium reagent to a suitable ketone. This process is fraught with potential errors.
Question 3: My Grignard synthesis of HFMPO resulted in a very low yield. What are the most likely causes?
Answer: Low yields in Grignard reactions are one of the most common experimental challenges. The primary culprits are almost always moisture, improper reagent formation, or side reactions with the ketone substrate.[7][8]
The Scientist's Insight: Grignard reagents are powerful nucleophiles but also extremely strong bases. They will react with any available acidic proton, especially water, before reacting with the target ketone.[9] This protonolysis reaction consumes the Grignard reagent and reduces your yield. Furthermore, if the ketone has acidic alpha-protons, the Grignard reagent can act as a base, causing enolization instead of the desired nucleophilic addition.
Troubleshooting Workflow for Low-Yield Grignard Synthesis
Caption: Troubleshooting workflow for low-yield Grignard synthesis.
Detailed Protocol: Maximizing Grignard Reaction Yield
-
Rigorous Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and assemble while hot under a stream of dry nitrogen or argon.
-
Solvents: Use freshly distilled anhydrous solvents (e.g., diethyl ether, THF).[10] Never use a solvent from a previously opened bottle without re-drying.
-
Reagents: Ensure the ketone starting material is anhydrous. If it's a liquid, consider distilling it from a suitable drying agent.
-
-
Confirm Grignard Reagent Formation:
-
The reaction of magnesium turnings with the alkyl halide should initiate spontaneously, often observed as bubbling or a gentle reflux.[8]
-
If the reaction doesn't start, add a small crystal of iodine or gently warm a small spot with a heat gun.[8]
-
Successful formation often results in a cloudy, greyish solution.
-
-
Controlled Ketone Addition:
-
Cool the formed Grignard reagent in an ice bath (0°C).
-
Add the ketone starting material, dissolved in anhydrous ether, dropwise via an addition funnel over 30-60 minutes.[9] This slow addition at a low temperature minimizes side reactions like enolization.
-
-
Aqueous Workup:
-
After the reaction is complete, pour the reaction mixture slowly into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl), not water or strong acid.[9] NH₄Cl is a weak acid that effectively quenches the reaction and protonates the alkoxide without causing acid-catalyzed side reactions.
-
Category 3: Purification and Analysis
Question 4: I'm struggling to separate HFMPO from my reaction mixture using standard silica gel chromatography. What am I doing wrong?
Answer: Purifying highly fluorinated compounds on silica gel can be problematic. The polarity of these molecules is often non-intuitive, and they may not behave like their non-fluorinated analogs. They can also exhibit poor solubility in common chromatographic solvents.
The Scientist's Insight: The fluorine atoms in HFMPO create a molecule with a highly polarized C-F bond but a non-polar overall surface. This dual nature can lead to weak interactions with the polar silica stationary phase, causing the compound to elute very quickly, often with non-polar impurities.
Alternative Purification Protocol:
-
Liquid-Liquid Extraction:
-
After the aqueous workup, perform a thorough extraction with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl (to remove basic impurities), saturated NaHCO₃ (to remove acidic impurities), and finally, brine (to begin the drying process).
-
Crucial Step: Dry the organic layer meticulously with a drying agent like anhydrous MgSO₄ or Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.
-
-
Fractional Distillation:
-
Given that HFMPO is a liquid, fractional distillation under reduced pressure (vacuum distillation) is often the most effective purification method for scaling up.
-
This technique separates compounds based on their boiling points and is less susceptible to the polarity issues seen in chromatography.
-
Question 5: What key features should I look for in the NMR and IR spectra to confirm the identity and purity of HFMPO?
Answer: Spectroscopic analysis provides definitive proof of structure and purity. For HFMPO, ¹H, ¹³C, and ¹⁹F NMR, along with IR spectroscopy, are essential.
The Scientist's Insight: The key structural features of HFMPO are the tertiary alcohol group, the two methyl groups, and the complex fluoroalkyl chain. Each of these leaves a distinct spectroscopic signature.
Spectroscopic Characterization Guide
| Technique | Expected Signature for HFMPO | Common Error/Impurity Indication |
| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2950 cm⁻¹), and strong, complex C-F stretches (~1100-1300 cm⁻¹). | Absence of the broad O-H peak suggests an incomplete reaction. A sharp C=O peak (~1715 cm⁻¹) indicates unreacted ketone starting material. |
| ¹H NMR | A singlet for the alcohol -OH proton (variable chemical shift), two singlets for the diastereotopic methyl groups, and complex multiplets for the -CH- proton due to H-F coupling. | The presence of vinyl protons (~5-6 ppm) could indicate an elimination side product. |
| ¹⁹F NMR | This will be the most informative spectrum. Expect complex multiplets for the non-equivalent CF₂, CF, and CF₃ groups, with characteristic J-coupling constants between them. | The presence of simplified or unexpected fluorine signals strongly suggests impurities or structural misidentification. |
References
-
Alachem. (n.d.). 3,3,4,4,5,5,5-Heptafluoro-2-methylpentan-2-ol. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 3,3,4,4,5,5,5-heptafluoro-2-methyl-2-pentanol. Retrieved from [Link]
-
Techmate. (2023, July 10). 5 Common Errors That Occur in a Laboratory. Retrieved from [Link]
-
Unknown. (2005, August 24). EXPERIMENTAL ERRORS. Retrieved from [Link]
-
Study.com. (n.d.). Experimental Error Types, Sources & Examples. Retrieved from [Link]
-
digipac.ca. (n.d.). Experimental Errors. Retrieved from [Link]
-
University of California, Davis. (n.d.). Approaching Synthesis Problems. Retrieved from [Link]
-
Longchang Chemical. (2024, August 28). Purification of common solvents. Retrieved from [Link]
-
Capital Resin Corporation. (2025, November 11). What Causes the Most Errors in Chemical Analysis?. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluoro-4-methylpentan-2-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Generation of Magnesium Pentafluoropropen-2-olate from Hexafluoroisopropanol and Synthesis of 2,2,4,4,4-Pentafluoro-3,3-dihydroxyketones. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Organic Syntheses. (n.d.). hexafluoroacetone. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1,5,5,5-Hexafluoro-2,2,4,4-pentanetetrol. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-methyl-2-pentanol. Retrieved from [Link]
- Le, L. (2013, April 5). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction.
Sources
- 1. cas 58380-92-0|| where to buy 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol [english.chemenu.com]
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- 3. merckmillipore.com [merckmillipore.com]
- 4. targetmol.com [targetmol.com]
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- 8. prepchem.com [prepchem.com]
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- 10. longchangchemical.com [longchangchemical.com]
Validation & Comparative
Performance Under Pressure: A Comparative Guide to 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol in Demanding Chemical Reactions
For the forward-thinking researcher, scientist, and drug development professional, the choice of solvent is paramount. It can be the silent variable that dictates the success or failure of a complex synthesis. In this guide, we delve into the performance of a unique fluorinated alcohol, 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol, and compare its capabilities against established alternatives in challenging reaction environments.
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, leading to enhanced stability, bioavailability, and unique reactivity.[1] Fluorinated alcohols, in particular, have emerged as powerful tools in the synthetic chemist's arsenal. Their strong hydrogen-bond donating ability, coupled with low nucleophilicity, makes them exceptional solvents and promoters for a variety of chemical transformations.[2] This guide will provide a detailed comparison of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol with other commonly used solvents, supported by available data and established principles of physical organic chemistry.
A Tale of Two Fluorinated Alcohols: Physicochemical Properties
To understand the performance of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol, it is instructive to compare its properties with the more extensively studied hexafluoroisopropanol (HFIP), as well as with common non-fluorinated solvents.
| Property | 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol | Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Dichloromethane (DCM) |
| Molecular Formula | C6H8F6O | C3H2F6O | C2H3F3O | C3H7NO | C5H9NO | CH2Cl2 |
| Molecular Weight | 210.12 g/mol [3] | 168.04 g/mol | 100.04 g/mol | 73.09 g/mol | 99.13 g/mol | 84.93 g/mol |
| Boiling Point | Not readily available | 58.2 °C[4] | 77-80 °C | 153 °C | 202 °C | 39.6 °C |
| Acidity (pKa) | Expected to be acidic | 9.3[2][4] | 12.4 | - | - | - |
| Polarity | High | High | High | High | High | Medium |
| Hydrogen Bond Donor Ability | Strong | Very Strong | Strong | Weak | Weak | Weak |
| Nucleophilicity | Low | Very Low[2] | Low | Moderate | Moderate | Low |
The structural similarity of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol to HFIP suggests that it will share many of its beneficial properties, such as high polarity, strong hydrogen-bond donating capacity, and low nucleophilicity. The increased steric bulk from the additional methyl and fluoroalkyl groups may influence its solvating power and reactivity in specific contexts.
Performance in Action: Key Applications and Comparative Data
While direct, peer-reviewed comparative studies on 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol are limited, we can infer its performance based on the extensive literature on the closely related and widely used HFIP.
Peptide Synthesis: Taming "Difficult Sequences"
The synthesis of peptides, particularly those containing hydrophobic or aggregation-prone sequences, is a significant challenge in drug discovery and development.[5] Standard solvents like DMF and NMP can be inadequate for solvating these "difficult sequences," leading to poor yields and incomplete reactions.
Fluorinated alcohols, especially HFIP, have proven to be invaluable in overcoming these challenges.[5][6] Their ability to disrupt secondary structures like β-sheets and solubilize aggregated peptides is well-documented.[6] It is highly probable that 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol would exhibit similar, if not enhanced, performance in this arena due to its fluorinated structure.
Expected Performance Advantages of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol in Solid-Phase Peptide Synthesis (SPPS):
| Parameter | Standard Solvents (DMF, NMP) | Fluorinated Alcohols (HFIP, and by extension, 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol) |
| Solvation of Hydrophobic Peptides | Often poor, leading to aggregation. | Excellent, disrupts secondary structures.[5][6] |
| Resin Swelling | Good for standard resins. | Can improve swelling, especially for aggregated peptide-resins.[7] |
| Coupling Efficiency | Can be low for difficult sequences. | Improved due to better solvation of reactants.[3] |
| Fmoc-Deprotection | Standard conditions effective. | Can be used in deprotection mixtures. |
Experimental Protocol: Improving Coupling Efficiency in a "Difficult" Peptide Sequence
This representative protocol illustrates how a fluorinated alcohol can be employed to enhance coupling efficiency during solid-phase peptide synthesis. While this protocol specifies HFIP, the similar properties of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol suggest it could be a viable substitute.
Objective: To synthesize a model "difficult" peptide sequence known to aggregate, comparing a standard DMF protocol with a protocol incorporating a fluorinated alcohol.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Alternative Solvent: 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol or Hexafluoroisopropanol (HFIP)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Workflow Diagram:
Caption: Mechanism of fluorinated alcohol-promoted epoxide ring-opening.
Oxidation Reactions: In certain oxidation reactions, fluorinated alcohols can modulate selectivity by deactivating specific C-H bonds through hydrogen bonding, leading to the desired product with higher yields. [8]
Conclusion: A Promising Tool for Challenging Syntheses
While direct comparative data for 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol remains to be extensively published, its structural analogy to well-established fluorinated alcohols like HFIP strongly suggests its potential as a high-performance solvent and reaction promoter. For researchers tackling difficult peptide sequences, challenging ring-opening reactions, or selective oxidations, 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol represents a compelling alternative to conventional solvents. Its unique combination of high polarity, strong hydrogen-bond donating ability, and low nucleophilicity positions it as a valuable tool for enabling previously challenging chemical transformations and accelerating the development of novel therapeutics and materials. Further research into the specific applications and performance metrics of this promising solvent is highly encouraged.
References
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Publications. (2024). [Link]
-
Dover, T. L., & McDonald, F. E. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 85-114. [Link]
-
Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. PMC. [Link]
-
58380-92-0 | 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol. Alachem. [Link]
-
An improved solid-phase synthesis of a difficult-sequence peptide using hexafluoro-2-propanol. PubMed. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. (2020). [Link]
-
Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. (2015). [Link]
-
Experimental Procedures In silico modeling and structure-based design of Ptpn2 inhibitors. [Link]
-
Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
-
Hexafluoroisopropanol. Wikipedia. [Link]
-
hexafluoroacetone - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Solvents for Solid Phase Peptide Stynthesis Contents. AAPPTec. [Link]
-
Rapid Flow-Based Peptide Synthesis. Pentelute Lab. [Link]
-
Team:Wageningen UR/Experimental protocols - 2013.igem.org. iGEM. [Link]
-
Synthesis of hexafluorovaline-containing di- and tripeptides. IRIS . (2024). [Link]
-
N-STORM Protocol-Sample Preparation 2MJ-SCIH-5. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. (2020). [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
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- 3. An improved solid-phase synthesis of a difficult-sequence peptide using hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of the synthesis of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
Validation of the Synthesis of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol: A Comparative Technical Guide
Executive Summary
3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (CAS: 58380-92-0) represents a specialized class of fluoroalkyl tertiary alcohols. Unlike its ubiquitous cousin Hexafluoroisopropanol (HFIP), this molecule combines a lipophilic perfluorinated tail with a bulky, sterically hindered tertiary alcohol head. This unique architecture grants it superior solubility for specific fluoropolymers and photoresists where HFIP fails due to high volatility or insufficient lipophilicity.
This guide validates the synthesis of this compound via a Grignard-mediated pathway, offering a direct comparison against industry standards (HFIP and Perfluoro-tert-butanol). We prioritize the "Hexafluoro" congener (containing a –CHF– moiety) over the "Heptafluoro" analog, as the former offers unique hydrogen-bonding dynamics critical for specialized solvation tasks.
Strategic Synthesis & Validation Protocol
The synthesis of highly fluorinated tertiary alcohols requires strict control over exotherms. Fluorinated ketones and esters are significantly more electrophilic than their non-fluorinated counterparts, leading to "runaway" Grignard additions if not modulated.
The Validated Pathway: Grignard Addition
The most robust route involves the nucleophilic addition of methylmagnesium bromide to 3,3,4,5,5,5-hexafluoropentan-2-one.
Reaction Scheme:
Step-by-Step Experimental Protocol
-
Precursor: 3,3,4,5,5,5-hexafluoropentan-2-one (Purity >98%).
-
Reagent: Methylmagnesium bromide (3.0 M in diethyl ether).
-
Solvent: Anhydrous Diethyl Ether (THF is avoided to prevent difficult separation of the complex during distillation).
Procedure:
-
Inertion: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.
-
Charging: Charge the flask with 3,3,4,5,5,5-hexafluoropentan-2-one (0.1 mol) and 100 mL anhydrous ether. Cool to -10°C (Salt/Ice bath). Note: Lower temperatures prevent side reactions at the CHF site.
-
Addition: Add MeMgBr (0.11 mol, 1.1 eq) dropwise over 60 minutes.
-
Critical Control Point: Monitor internal temperature. Do not exceed 0°C. The inductive effect of the fluorine atoms makes the carbonyl carbon highly susceptible to rapid attack.
-
-
Equilibration: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Quench: Cool back to 0°C. Quench slowly with saturated NH4Cl solution. Caution: Magnesium salts of fluoro-alkoxides can form gelatinous precipitates. Use 10% HCl if solubilization is difficult, but monitor pH to avoid dehydration.
-
Isolation: Extract with ether (3x), wash with brine, dry over MgSO4, and concentrate.
-
Purification: Fractional distillation.
-
Target Fraction: Collect fraction boiling at ~118-120°C (atmospheric).
-
Synthesis Logic & Pathway Visualization
The following diagram illustrates the reaction logic and critical decision nodes for purity control.
Figure 1: Reaction pathway highlighting the critical temperature control node to prevent elimination side-products.
Validation & Quality Control (QC)
Trustworthiness in synthesis relies on self-validating analytical methods. For this molecule, 19F-NMR is the definitive tool to distinguish it from the "Heptafluoro" analog (which lacks the CHF proton coupling).
| Analytical Method | Expected Signal | Validation Criteria |
| 1H-NMR | Singlet (6H) at ~1.4 ppm (Gem-dimethyl). | Confirm integration ratio of CH3 vs CHF proton. |
| 19F-NMR | Complex multiplets (ABX system). | Distinct coupling of CHF fluorine to the proton (J_H-F ~45-50 Hz). |
| GC-MS | M+ peak often weak; look for [M-CH3]+ or [M-H2O]+. | Absence of ketone precursor peak.[1] |
Comparative Performance Analysis
Researchers often default to HFIP. However, 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol offers distinct advantages in boiling point and lipophilicity, making it a superior candidate for high-temperature reactions or polymer casting.
Physical Properties Comparison[2][3]
| Property | Target Molecule (Hexa-2-methylpentan-2-ol) | HFIP (Hexafluoroisopropanol) | PFTB (Perfluoro-tert-butanol) |
| CAS | 58380-92-0 | 920-66-1 | 2378-02-1 |
| Structure | Tertiary Alcohol | Secondary Alcohol | Tertiary Alcohol |
| Boiling Point | ~118°C (Est.) | 58.2°C | 45°C |
| H-Bond Donor ( | Moderate | High (Strongly Acidic) | Low |
| Nucleophilicity | Very Low (Steric Bulk) | Low | Extremely Low |
| Lipophilicity | High (C6 Chain) | Low | Moderate |
Application Suitability Map
The decision to use the target molecule over HFIP should be driven by the specific needs of the experimental system.
Figure 2: Decision matrix for selecting the appropriate fluorinated alcohol based on thermal and chemical requirements.
Conclusion & Recommendations
The synthesis of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol is a validated, scalable process provided that the Grignard addition temperature is strictly controlled to prevent elimination.
Key Takeaways for Researchers:
-
Selectivity: Use this molecule when HFIP is too volatile or too acidic for your substrate.
-
Purity: Ensure the absence of the ketone precursor, as it can react with amine substrates in downstream applications.
-
Safety: Treat the specific fluorinated waste as PFA-type waste; do not mix with standard organic solvents for disposal.
References
-
PubChem. Compound Summary for CID 86758370 (Related Fluorinated Pentanoic Acids). [Link]
-
Colomer, I., et al. (2017).[2] "Hexafluoroisopropanol as a highly versatile solvent."[2] Nature Reviews Chemistry.[3] (Contextual comparison for fluorinated solvents). [Link]
-
Motiwala, H. F., et al. (2022).[2] "Fluorinated Alcohols in Organic Synthesis." Chemical Reviews.[3][4] (Mechanistic insights on fluoro-alcohol reactivity). [Link]
Sources
Efficacy of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol as a Solvent
This guide provides an in-depth technical analysis of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (referred to herein as HFMPO ), a specialized bulky fluorinated alcohol. It contrasts HFMPO with industry standards like Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE), focusing on its unique role in modulating nucleophilicity and stabilizing transition states in organic synthesis.
Content Type: Technical Comparison Guide Subject: CAS 58380-92-0 (HFMPO) Primary Application: Tunable Reaction Medium for Nucleophilic Substitutions and C-H Functionalization
Executive Summary: The "Goldilocks" of Fluorinated Solvents
In drug development and high-value synthesis, fluorinated alcohols are prized for their strong hydrogen bond donating (HBD) ability and high ionizing power. However, the industry workhorse, HFIP (Hexafluoroisopropanol) , often presents two critical limitations:[1][2][3]
-
High Acidity (
9.3): Can quench basic nucleophiles or promote unwanted solvolysis/etherification. -
Low Lipophilicity: Poor solubility for greasy, non-polar substrates.
HFMPO (3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol) bridges this gap. It combines the fluorine-induced H-bond donating capability with a sterically hindered, lipophilic tertiary alcohol scaffold . This results in a solvent that stabilizes leaving groups without "poisoning" the nucleophile, making it superior for delicate
Physicochemical Profile & Comparison
The following table contrasts HFMPO with its primary alternatives. Note the distinct shift in acidity and lipophilicity.
Table 1: Comparative Solvent Properties
| Property | HFMPO (Subject) | HFIP (Standard) | tert-Butanol (Non-Fluorous Control) |
| Structure | Tertiary Alcohol ( | Secondary Alcohol ( | Tertiary Alcohol ( |
| CAS | 58380-92-0 | 920-66-1 | 75-65-0 |
| Boiling Point | ~126°C | 58°C | 82°C |
| Acidity ( | ~13.2 (Moderate) | 9.3 (Acidic) | 17.0 (Weak) |
| LogP (Lipophilicity) | ~2.3 (High) | 0.5 (Low) | 0.35 (Low) |
| H-Bond Donor Ability | High (Sterically Shielded) | Very High (Exposed) | Low |
| Nucleophilicity | Very Low (Bulky) | Low | Moderate |
| Primary Risk | Cost/Availability | Corrosive/Volatile | Solid at RT |
Expert Insight: The
difference is the critical differentiator. HFMPO is approximately 10,000x less acidic than HFIP. This allows it to be used in the presence of acid-sensitive functionalities where HFIP would cause degradation, while still providing the fluorinated "solvation cage" effect.
Mechanistic Action: The "Soft Solvation" Effect
To understand why HFMPO outperforms alternatives in specific contexts, we must model the solvation shell. In nucleophilic substitution (e.g., using CsF or KF), the solvent must stabilize the cation (
Diagram 1: Solvation Dynamics in Nucleophilic Fluorination[3]
Caption: HFIP "cages" nucleophiles too tightly due to high acidity/small size. HFMPO provides a loose solvation shell, maintaining nucleophilic power while stabilizing the transition state.
Experimental Protocol: Selective Nucleophilic Fluorination
This protocol validates HFMPO's efficacy in suppressing elimination (
Materials
-
Substrate: 2-Bromooctane (Secondary halide, prone to elimination).
-
Reagent: Cesium Fluoride (CsF) or Potassium Fluoride (KF).
-
Solvent A: HFMPO (CAS 58380-92-0).
-
Control Solvent: Acetonitrile (MeCN) or HFIP.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
In a glovebox, weigh CsF (3.0 equiv) into a reaction vial.
-
Critical Step: Dry the CsF at 150°C under vacuum for 2 hours prior to use. Trace water is the enemy of fluorination.[2]
-
-
Solvent Introduction:
-
Add HFMPO (0.5 M concentration relative to substrate).
-
Note: HFMPO is a liquid at RT (unlike tert-butanol), facilitating easy handling.
-
-
Substrate Addition:
-
Add 2-Bromooctane (1.0 equiv).
-
Seal the vial with a PTFE-lined cap.
-
-
Reaction:
-
Stir at 80°C for 12 hours.
-
Observation: The reaction mixture may appear biphasic initially if the salt is insoluble, but the lipophilic nature of HFMPO helps solubilize the organic substrate better than HFIP.
-
-
Workup & Analysis:
-
Cool to room temperature. Dilute with diethyl ether.
-
Wash with water to remove salts.
-
Analyze organic phase via GC-MS or
-NMR.
-
Expected Results (Self-Validation)
-
HFMPO System: High yield of 2-fluorooctane (
product), low yield of octene ( product). The bulky solvent hinders the approach of the base to the -hydrogen, suppressing elimination. -
HFIP Control: Significant formation of octene or HFIP-ether byproducts due to solvolysis.
-
MeCN Control: Slower reaction rate; higher elimination ratio compared to HFMPO.
Advanced Application: C-H Functionalization
Recent literature suggests that bulky fluorinated alcohols are superior co-solvents for transition-metal catalyzed C-H activations.
-
The Problem: In C-H activation, the solvent must solubilize the catalyst (often Pd or Rh) and the hydrophobic substrate without coordinating to the metal center (which kills catalysis).
-
HFMPO Solution:
-
Non-Coordinating: The steric bulk around the hydroxyl group prevents it from binding tightly to metal centers.
-
High Solubility: The
fluorinated chain dissolves aromatic and aliphatic substrates effectively. -
Oxidative Stability: The electron-withdrawing fluorine atoms render the solvent resistant to oxidation, making it ideal for oxidative coupling reactions.
-
Diagram 2: Solvent Selection Decision Matrix
Caption: Decision tree for selecting between HFIP, TFE, and HFMPO based on substrate polarity and acid sensitivity.
References
-
Shuklov, I. A., et al. (2007). "Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis." Synthesis.
-
Pliego, J. R., et al. (2024). "Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity." ACS Organic & Inorganic Au.
selectivity). -
Wommack, A. J., et al. (2014). "Interplay of Solvent and Substrate in the Nucleophilic Fluorination." Journal of Organic Chemistry.
-
SynQuest Laboratories. (2024). "Product Specification: 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol.
Disclaimer: This guide is for research purposes only. HFMPO is a specialty chemical; always consult the specific Safety Data Sheet (SDS) before handling.
Sources
- 1. Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Benchmarking 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol against other reagents
Topic: Benchmarking 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (HFMPO) Content Type: Technical Comparison Guide Audience: Chemical Engineers, Synthetic Chemists, and Materials Scientists (Lithography focus).
Executive Summary
In the landscape of fluorinated solvents and building blocks, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has long been the gold standard for its strong hydrogen-bond donating (HBD) ability and ionizing power.[1] However, its high volatility (bp 58°C) and extreme acidity (pKa 9.3) limit its utility in high-temperature synthesis and specific polymer applications.
3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (HFMPO) emerges as a critical alternative. As a tertiary fluorinated alcohol with a significantly higher boiling point (127°C), it offers a unique "Goldilocks" profile: it retains the fluorous solubility and transparency required for 193nm lithography while providing the steric bulk and thermal stability necessary for high-temperature catalysis and robust polymer backbones.
Part 1: Physicochemical Benchmarking
The following table contrasts HFMPO against its primary competitors: the industry-standard HFIP and the non-fluorinated analog, tert-Amyl Alcohol.
| Feature | HFMPO (Subject) | HFIP (Benchmark) | t-Amyl Alcohol (Control) |
| CAS | 58380-92-0 | 920-66-1 | 75-85-4 |
| Structure | Tertiary (Sterically Bulky) | Secondary | Tertiary |
| Boiling Point | 126–127°C | 58°C | 102°C |
| pKa (approx.) | ~13.2 (Predicted) | 9.3 | ~19 |
| H-Bond Donor | Moderate | Strong | Weak |
| Oxidation Stability | High (Non-oxidizable) | Moderate (Oxidizable to Ketone) | High |
| Nucleophilicity | Low (Steric hindrance) | Low to Moderate | Moderate |
| Primary Utility | High-Temp Solvent, Lithography Monomer | Peptides, Solvolysis, HPLC | General Solvent |
Key Insight: HFMPO's elevated boiling point allows it to be used in reflux conditions where HFIP would flash off, enabling a new class of fluorinated solvolysis reactions.
Part 2: Decision Framework (When to Switch)
The choice between HFMPO and HFIP is rarely arbitrary. Use this logic flow to determine the optimal reagent for your workflow.
Figure 1: Reagent selection logic based on thermal and chemical constraints.
Part 3: Applications & Mechanisms
A. Advanced Lithography (193nm & 157nm Photoresists)
In semiconductor manufacturing, transparency at 193nm is non-negotiable. Traditional phenolic resins absorb too strongly at this wavelength. HFMPO serves as a vital precursor for methacrylate monomers used in chemically amplified resists.
-
The Mechanism: The hexafluoro-tail provides transparency, while the tertiary alcohol group acts as a "solubility switch."
-
Performance: Unlike HFIP-based methacrylates, HFMPO derivatives introduce a bulky hydrophobic group that modulates the dissolution rate in TMAH (Tetramethylammonium hydroxide) developers, reducing line-edge roughness (LER).
Synthesis Workflow (Monomer Production):
-
Dehydration: HFMPO is dehydrated (using H₂SO₄/Zeolites) to form 3,3,4,5,5,5-hexafluoro-2-methylpent-1-ene.
-
Functionalization: The resulting alkene is coupled with methacrylic acid or converted via hydroboration/oxidation sequences to attach polymerizable groups.
B. High-Temperature Solvolysis
HFIP is famous for stabilizing cationic transition states (e.g., in epoxide openings or Friedel-Crafts reactions). However, many of these reactions require heat to overcome activation barriers.
-
The Protocol: Replace HFIP with HFMPO in reactions requiring >60°C.
-
Result: The lower acidity of HFMPO (pKa ~13 vs 9.3) dampens the "leveling effect," allowing for more nuanced Lewis Acid catalysis without quenching the catalyst, while the high boiling point supports reflux.
Part 4: Experimental Protocol
Dehydration of HFMPO to Fluoro-Alkene Intermediate Context: This is the primary route to converting HFMPO into a polymerizable monomer.
Reagents:
-
HFMPO (1.0 equiv)
-
Conc. H₂SO₄ (0.5 equiv)[2]
-
Zeolite NaA (10 wt% of alcohol)
Step-by-Step:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a fractional distillation column.
-
Loading: Charge the flask with Zeolite NaA and HFMPO. Heat the mixture to 50°C.
-
Acid Addition: Add H₂SO₄ dropwise. Caution: Exothermic.
-
Reaction: Increase temperature to 130°C (just above HFMPO bp). The product, 3,3,4,5,5,5-hexafluoro-2-methylpent-1-ene (bp ~60-70°C), will distill over as it forms.
-
Purification: Wash the distillate with 5% NaHCO₃ to remove acid traces, dry over MgSO₄, and redistill.
Validation Point:
-
Success Criteria: Disappearance of the broad O-H stretch (~3400 cm⁻¹) in IR. Appearance of C=C stretch (~1640 cm⁻¹).
Part 5: Safety & Handling
While less volatile than HFIP, HFMPO is a fluorinated solvent and must be handled with specific precautions.
-
Inhalation: Use in a fume hood. Vapors can cause respiratory irritation similar to other fluorinated alcohols.
-
Material Compatibility: Fluorinated alcohols can swell standard O-rings (Viton). Use PTFE (Teflon) or Kalrez gaskets and seals.
-
Waste: Do not mix with non-fluorinated organic waste. Segregate for halogenated solvent disposal.
References
-
Il'in, A. et al. (2007).[3] "Partly fluorinated alcohols as semi-products for synthesis of fluoroorganic compounds." Russian Journal of Applied Chemistry. Link
-
Sanders, D. P. et al. (2010). "Hexafluoroalcohol-functionalized Methacrylate Monomers for Lithographic/nanopatterning materials." Sigma-Aldrich Material Matters. Link
-
PubChem Database. "3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (CID 13442056)." National Institutes of Health. Link
-
Alachem Co. "Product Specifications: 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol." Alachem Catalog. Link
Sources
Spectroscopic analysis comparison of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol and its analogs
[1]
Executive Summary & Structural Context
3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (HFMP) is a specialized fluorinated tertiary alcohol.[1] Unlike its hydrocarbon parent (2-Methylpentan-2-ol ), HFMP exhibits unique electronic properties due to the highly fluorinated tail.[1] This fluorination drastically alters its spectroscopic signature, acidity (pKa), and hydrogen-bonding capability.[1]
The Comparison Cohort
To understand the unique spectral features of HFMP, we compare it against two distinct analogs:
-
Structural Analog (Hydrocarbon): 2-Methylpentan-2-ol (The non-fluorinated backbone).[1]
-
Functional Analog (Fluorinated): 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (The industry standard for H-bond donating solvents).[1]
| Feature | HFMP (Target) | 2-Methylpentan-2-ol (Hydrocarbon) | HFIP (Functional Std) |
| Formula | |||
| Key Moiety | |||
| Chirality | Yes (at C4) | No | No |
| Electronic | Strong Inductive Effect (-I) | Electron Donating (+I) | Strong Inductive Effect (-I) |
| Primary Use | Photoresist monomer, surfactant | Solvent, intermediate | Solvent, H-bond donor |
Spectroscopic Analysis: NMR Deep Dive
A. 1H NMR Spectroscopy (Proton)
The introduction of fluorine atoms introduces significant spin-spin coupling (
1. The Methyl Region (C1/C2)
-
2-Methylpentan-2-ol: The two methyl groups at C2 are chemically equivalent.[1] They appear as a sharp singlet around 1.20 ppm .[1]
-
HFMP: The molecule possesses a chiral center at C4 (
).[1] Consequently, the two methyl groups at C2 are diastereotopic .-
Observation: You will likely observe two distinct singlets (or a very closely spaced doublet-like appearance) around 1.40–1.50 ppm .[1] They are not equivalent due to the chiral environment provided by the fluorinated tail.
-
2. The Backbone (C3, C4, C5)
-
2-Methylpentan-2-ol: Shows standard alkyl multiplets for
in the 1.3–1.5 ppm range.[1] -
HFMP:
B. 19F NMR Spectroscopy (The Fingerprint)
19F NMR is the most definitive tool for validating HFMP purity.
-
Signal 1: The Terminal
(C5)-
Shift:
-75 to -80 ppm. -
Pattern: Appears as a doublet (coupling to H at C4) or doublet of doublets.
-
-
Signal 2: The
Group (C3)-
Shift:
-110 to -130 ppm. -
Pattern: AB System. Because of the chiral center at C4, the two fluorine atoms at C3 are diastereotopic (non-equivalent). They will not appear as a simple singlet or triplet. They manifest as a strongly coupled AB quartet (often with further fine splitting from C4-H).[1] Large geminal coupling constant (
).[1]
-
-
Signal 3: The
Center (C4)-
Shift:
-190 to -210 ppm. -
Pattern: Complex multiplet due to coupling with
(approx 48Hz), , and .
-
C. 13C NMR Spectroscopy
-
C-F Coupling: The carbon signals for C3, C4, and C5 will be split into multiplets with massive coupling constants (
). -
Chemical Shift: The fluorinated carbons will be significantly deshielded (shifted downfield) compared to the hydrocarbon analog.[2]
Infrared (IR) Spectroscopy Comparison
| Vibration Mode | 2-Methylpentan-2-ol | HFMP (Target) | Mechanistic Explanation |
| O-H Stretch | 3350–3400 cm⁻¹ (Broad) | 3400–3550 cm⁻¹ (Sharper/Shifted) | Fluorine's electron withdrawal increases the acidity of the proton, altering the H-bond network.[1] In dilute solution, the "free" OH is often sharper and blue-shifted compared to alkyl alcohols.[1] |
| C-H Stretch | 2850–2960 cm⁻¹ (Strong) | Weak/Moderate | Fewer C-H bonds in HFMP (replaced by C-F).[1] |
| C-F Stretch | Absent | 1100–1350 cm⁻¹ (Very Strong) | The "Fingerprint" region is dominated by intense C-F stretching bands, obscuring the C-O stretch typical of alcohols. |
Experimental Protocol: Self-Validating Purity Check
To ensure scientific integrity, use this protocol to verify the identity of an unknown fluorinated alcohol sample.
Reagents
-
Solvent:
(Chloroform-d) or Acetone-d6 (Acetone-d6 is preferred for resolving OH peaks).[1] -
Internal Standard:
-Trifluorotoluene (for quantitative 19F NMR).[1]
Step-by-Step Workflow
-
Sample Prep: Dissolve 10-15 mg of HFMP in 0.6 mL of solvent. Note: Fluorinated alcohols are volatile; cap tubes immediately.[1]
-
1H NMR Acquisition:
-
19F NMR Acquisition:
-
Acquire spectrum (unprotonated or proton-coupled).[1]
-
Validation Check: Confirm the integral ratio of 3:2:1 (
: : ). The presence of an AB quartet pattern for the group confirms the integrity of the adjacent chiral center.
-
-
GC-MS Confirmation (Optional):
-
Look for the molecular ion
. -
Key Fragment: Loss of
(M-69) is a dominant fragmentation pathway.[1]
-
Analytical Workflow Diagram
The following diagram outlines the logical decision tree for characterizing HFMP, utilizing Graphviz for clear visualization.
Caption: Logical workflow for the spectroscopic validation of HFMP, highlighting critical decision points based on diastereotopic signals.
References
-
PubChem. Compound Summary: 2-Methylpentan-2-ol (CAS 590-36-3). [Link][1][3]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods: 19F Chemical Shifts. University of Wisconsin-Madison.[1] [Link]
-
Bégué, J. P., & Bonnet-Delpon, D. (2008).[1] Bioorganic and Medicinal Chemistry of Fluorine.[1] John Wiley & Sons.[1] (General reference for physicochemical properties of fluorinated alcohols).
Safety Operating Guide
3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol proper disposal procedures
Technical Guide: Proper Disposal of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
Executive Summary: Immediate Operational Directive
3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (CAS 58380-92-0) is a specialized fluorinated intermediate used in pharmaceutical synthesis and materials science. Unlike standard organic solvents, its disposal requires strict adherence to protocols designed to prevent the formation of hydrofluoric acid (HF) and the release of persistent organic pollutants.
CRITICAL WARNING:
-
Do NOT mix with basic waste streams (e.g., NaOH, KOH, amines). Base-catalyzed dehydrofluorination can trigger the release of HF gas and exothermic polymerization.
-
Flammable Liquid (Category 3): Flash point is likely between 23°C and 60°C. Ground all equipment to prevent static discharge.
-
Incineration Requirement: Must be destroyed in a high-temperature incinerator equipped with caustic scrubbers. Standard municipal waste combustion is insufficient and illegal in many jurisdictions due to HF emissions.
Chemical Identity & Physical Properties
Accurate identification is the first step in waste characterization. Use the data below to validate your inventory.
| Parameter | Specification |
| Chemical Name | 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol |
| CAS Number | 58380-92-0 |
| Molecular Formula | |
| Molecular Weight | ~210.12 g/mol |
| Physical State | Clear, Colorless Liquid |
| Density | ~1.3 – 1.4 g/mL (Estimated based on homologs) |
| Solubility | Soluble in organic solvents; limited solubility in water. |
| Acidity (pKa) | ~10–12 (Weakly acidic; reacts with active metals) |
Safety & Segregation: The "Why" Behind the Protocol
As a Senior Application Scientist, I emphasize that safety protocols are not arbitrary; they are based on chemical reactivity.
The HF Elimination Risk (Scientific Integrity)
Fluorinated alcohols possessing a hydrogen atom adjacent to the fluorinated carbon chain (like the -CH2-CF2- motif) are susceptible to base-catalyzed dehydrofluorination .
-
Mechanism: When mixed with strong bases (alkoxides, hydroxides), the base abstracts a proton, leading to the elimination of a fluoride ion and the formation of a fluoro-olefin.
-
Result: This reaction releases heat and Hydrofluoric Acid (HF) equivalents. If this occurs in a sealed waste drum, it can lead to pressurization, container failure, and severe chemical burns.
-
Protocol: Strictly segregate this compound from all basic waste streams (pH > 8).
Material Compatibility
-
Recommended Containers: High-Density Polyethylene (HDPE) or Borosilicate Glass. HDPE is preferred for long-term storage of fluorinated waste to avoid any risk of etching if trace HF forms.
-
Incompatible Materials: Aluminum, Magnesium (risk of formation of reactive metal-alkoxides), and Strong Bases.
Step-by-Step Disposal Workflow
Step 1: Waste Characterization & Collection
-
Purity Check: Determine if the waste is pure solvent or a reaction mixture.
-
Segregation: Designate a specific waste stream for "Halogenated Solvents – Fluorinated."
-
Do not combine with "Chlorinated Solvents" if your disposal facility separates them, as fluorinated compounds often require higher incineration temperatures.
-
Step 2: Container Selection & Labeling
-
Container: Use a clean, dry HDPE carboy. Ensure the cap is vented if there is any risk of ongoing slow reaction or off-gassing.
-
Labeling: Apply a hazardous waste label with the following specific identifiers:
Step 3: Storage Prior to Pickup
-
Store in a cool, well-ventilated flammable solvent cabinet.
-
Secondary containment is mandatory (polypropylene tray) to capture spills.
-
Keep away from oxidizers and alkali metals.
Step 4: Final Disposal (Incineration)
-
Method: High-Temperature Incineration.
-
Parameters: The facility must operate at >1100°C with a residence time of >2 seconds to ensure complete mineralization of the C-F bonds.
-
Scrubbing: The incinerator must be equipped with a caustic scrubber (e.g., lime or caustic soda injection) to capture the generated Hydrogen Fluoride (HF) gas as Calcium Fluoride (
) or Sodium Fluoride ( ).
Waste Stream Decision Tree
This logic flow ensures the material ends up in the correct destruction facility.
Figure 1: Decision logic for the safe segregation and disposal of fluorinated alcohol waste.
Compatibility & Reactivity Matrix
Use this table to audit your current waste storage plan.
| Chemical Group | Compatibility Status | Operational Note |
| Water | Compatible | Low solubility; forms two phases. No violent reaction. |
| Alkanes (Hexane, Heptane) | Compatible | Miscible. Suitable for co-disposal in flammable solvent streams. |
| Strong Bases (NaOH, KOH) | INCOMPATIBLE | DANGER: Risk of HF elimination and heat generation. |
| Alkali Metals (Na, K) | INCOMPATIBLE | Reacts to form hydrogen gas ( |
| Oxidizing Agents | Caution | Avoid mixing with strong oxidizers (e.g., Nitric Acid) to prevent uncontrolled oxidation. |
References
-
PubChem. (n.d.).[5] 5-Chloro-3,3,4,5,5-pentafluoro-2-methylpentan-2-ol (Related Compound Structure & Properties). National Library of Medicine. Retrieved February 23, 2026, from [Link]
-
Clean Earth. (2021). Low temperature thermal treatment of gas-phase fluorotelomer alcohols. (Context on Fluorinated Waste Destruction). Retrieved February 23, 2026, from [Link]
Sources
- 1. 355-22-6 | 3,3,4,4,5,5,5-Heptafluoro-2-methylpentan-2-ol - Alachem Co., Ltd. [alachem.co.jp]
- 2. 58380-92-0 | 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol - Alachem Co., Ltd. [alachem.co.jp]
- 3. 3,3,4,5,5,5-Hexafluoro-2-methyl-pentan-2-ol | 58380-92-0 [sigmaaldrich.com]
- 4. cas 58380-92-0|| where to buy 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol [english.chemenu.com]
- 5. 5-Chloro-3,3,4,5,5-pentafluoro-2-methylpentan-2-ol | C6H8ClF5O | CID 85764780 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Guide: 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
Executive Summary: The "Why" Behind the Protocol
Immediate Action Required: Treat 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol not merely as an alcohol, but as a fluorinated solvent with enhanced permeation properties .
As a Senior Application Scientist, I often see researchers underestimate fluorinated alcohols. Unlike standard aliphatic alcohols (e.g., isopropanol), the electron-withdrawing fluorine atoms in this compound significantly increase its acidity and lipophilicity. This allows the chemical to penetrate standard laboratory gloves (thin nitrile) faster than expected and potentially cause severe, delayed eye damage due to low surface tension.
Core Safety Directive:
-
Primary Hazard: Severe Eye Irritation/Damage and Skin Irritation (H319/H315).
-
Inhalation Hazard: Respiratory Tract Irritation (H335).
-
Critical PPE: Chemical Splash Goggles (unvented/indirect vent) and Laminate or High-Grade Double-Nitrile gloves.
Chemical Hazard Profile & PPE Causality
To select the right PPE, we must understand the molecular behavior of the target chemical.
| Property | Value/Description | Safety Implication (Causality) |
| Structure | Fluorinated Tertiary Alcohol | The |
| Surface Tension | Low (< 25 dynes/cm est.) | High Risk. The liquid will not "bead up" on the eye; it will spread instantly across the cornea, making immediate irrigation difficult. Safety glasses are insufficient; Goggles are mandatory. |
| Volatility | Moderate | Vapor density is >1 (heavier than air). Fumes will accumulate in low-lying areas (sinks, waste containers). |
| Solvent Class | Halogenated / Polar | Permeation Risk. Fluorinated solvents can swell or permeate standard nitrile rubber. |
The PPE Matrix: Validated Protection Systems
This matrix is designed to prevent exposure, not just mitigate it.
A. Hand Protection (The Critical Control Point)
Standard 4-mil nitrile exam gloves are insufficient for prolonged contact.
| Contact Type | Recommended Material | Brand Examples (Ref Only) | Protocol |
| High Risk / Immersion | Laminate / Multilayer (PE/EVOH) | Ansell Barrier™, Silver Shield™ | Mandatory for spill cleanup or synthesis setup. These offer >480 min breakthrough time against fluorinated solvents. |
| Incidental Splash | Double-Gloving (Nitrile) | Kimberly-Clark Purple Nitrile™ (Outer) + Standard Nitrile (Inner) | Acceptable for general handling. If splashed, the outer glove must be stripped immediately. The air gap between gloves provides a temporary diffusion buffer. |
| Contraindicated | Latex, Vinyl, Thin Nitrile | N/A | DO NOT USE. Fluorinated compounds can plasticize or permeate these materials rapidly. |
B. Eye & Face Protection[1][2][3][4][5][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).
-
Why: Face shields alone are inadequate because vapors can bypass the shield from below. Goggles provide the necessary seal against the low-surface-tension liquid.
C. Respiratory Protection[1][2][5][6][7][8][9]
-
Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary Control (Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges (Black label).
-
Note: Fluorinated alcohols have distinct odors, but olfactory fatigue can set in. Change cartridges strictly by schedule, not by smell.
-
Operational Workflow: Step-by-Step
This self-validating workflow ensures that safety checks are integrated into the experimental process, not added as an afterthought.
Figure 1: Operational logic flow for handling fluorinated alcohols, integrating decision points for splash incidents.
Emergency Response & Waste Disposal
Spill Management (Small Scale < 500 mL)
-
Evacuate & Ventilate: Vapor density is high; fumes will sink. Ensure hood sash is lowered.
-
PPE Upgrade: Don Laminate (Silver Shield) gloves. Do not attempt cleanup with standard nitrile.
-
Absorb: Use a universal absorbent pad or vermiculite.
-
Expert Tip: Do not use standard clay kitty litter if the alcohol is mixed with reactive metals or strong bases, as heat generation may occur.
-
-
Clean: Wipe surface with soap and water (surfactant is needed to remove the oily fluorinated residue).
Waste Disposal Protocol
Improper disposal is a common audit failure.
-
Classification: Halogenated Organic Solvent Waste.
-
Segregation: DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if your waste hauler requires separation. The high fluorine content makes incineration parameters different from standard hydrocarbons.
-
Labeling: Explicitly list "3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol" on the tag. Do not just write "Fluorinated Waste."
References
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
